alpha-Glycyrrhizin
Description
Isomeric Forms of Glycyrrhizic Acid and Research Significance
Glycyrrhizic acid is a triterpenoid (B12794562) saponin (B1150181) that exists in two primary stereoisomeric forms: 18α-glycyrrhizic acid and 18β-glycyrrhizic acid. mdpi.com These isomers, while structurally similar, exhibit notable differences in their physicochemical properties and biological activities, which is of significant research interest. The 18β-isomer is the predominant and more naturally abundant form found in the licorice root. mdpi.comresearchgate.netresearchgate.net
The stereochemistry at the C-18 position influences the molecule's shape and, consequently, its biological interactions. The 18β-isomer of its aglycone, glycyrrhetinic acid, is considered the main metabolite of glycyrrhizic acid. vkm.no In contrast, the 18α-isomer has demonstrated distinct properties. For instance, α-glycyrrhizin exhibits better lipophilicity. caldic.com
Contemporary Research Trajectories on Alpha-Glycyrrhizin
Modern research has increasingly focused on the specific properties and potential therapeutic applications of this compound, distinguishing its effects from the more abundant beta isomer. A significant area of investigation is its role as a hepatoprotective agent. Magnesium isoglycyrrhizinate, a salt of the 18α-glycyrrhizic acid stereoisomer, has been developed and is noted for its ability to protect liver cells, improve liver function, and exert anti-inflammatory effects. taylorandfrancis.com It is considered a promising candidate for managing inflammatory liver conditions, potentially with a lower incidence of adverse effects compared to general glycyrrhizin (B1671929) preparations. caldic.comtaylorandfrancis.com
The anti-inflammatory mechanisms of this compound are a key focus of current studies. It is believed to exert its effects through various pathways, including the suppression of pro-inflammatory cytokines like TNF-α. drugbank.comnih.gov Research indicates that 18α-glycyrrhetinic acid has a more potent anti-inflammatory effect in certain models. semanticscholar.org This has spurred interest in its potential for treating a range of inflammatory disorders.
Furthermore, the neuroprotective potential of glycyrrhizic acid, including its alpha isomer, is an emerging area of research. Studies are exploring its ability to modulate inflammatory responses and oxidative stress in the context of neurological conditions such as ischemic stroke. mdpi.com The capacity of glycyrrhizin to inhibit high mobility group box 1 (HMGB1), a protein involved in inflammatory processes, is a significant aspect of this research. mdpi.comscielo.br The distinct properties of this compound, such as its enhanced lipophilicity and targeted distribution to the liver, continue to drive research into its unique pharmacological profile and therapeutic potential. caldic.comdrugbank.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21+,22+,23+,24+,25+,26+,27-,28+,29+,30-,31-,34+,35+,38-,39+,40+,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLVUJXQOOQHMX-IOHDZAKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314947 | |
| Record name | 18α-Glycyrrhizic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83896-44-0 | |
| Record name | 18α-Glycyrrhizic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83896-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Glycyrrhizin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083896440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18α-Glycyrrhizic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOGLYCYRRHIZINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80ARS2076G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Glycyrrhizin Biosynthesis and Biotechnological Production Approaches
Enzymatic Pathways of Glycyrrhizinogenesis in Glycyrrhiza Species
The biosynthesis of glycyrrhizin (B1671929) is a multi-step enzymatic process that transforms a linear precursor into a complex cyclic structure, followed by oxidative modifications and glycosylations. nih.gov
Initial Cyclization and Triterpene Skeleton Formation from 2,3-Oxidosqualene (B107256) (β-amyrin synthase)
The journey to glycyrrhizin begins with the cyclization of 2,3-oxidosqualene, a common precursor for both sterols and triterpenes. researchgate.netmdpi.com This crucial step is catalyzed by the enzyme β-amyrin synthase (bAS). researchgate.netnih.gov The bAS enzyme facilitates a highly stereospecific cyclization of the linear 2,3-oxidosqualene molecule, resulting in the formation of the pentacyclic triterpene skeleton, β-amyrin. nih.govresearchgate.net This transformation establishes the fundamental oleanane-type structure that is characteristic of glycyrrhizin. nih.gov The enzyme is pivotal as it directs the metabolic flow towards triterpenoid (B12794562) biosynthesis. frontiersin.org
Cytochrome P450-Mediated Oxidative Modifications (e.g., C-11 and C-30 oxidations by CYP88D6 and CYP72A154)
Following the formation of the β-amyrin backbone, a series of oxidative reactions occur, catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.netoup.com These enzymes are responsible for introducing oxygen functionalities at specific carbon positions of the triterpene skeleton, which are critical for the bioactivity and identity of the final compound.
The first key P450 enzyme in this pathway is CYP88D6 , which acts as a β-amyrin 11-oxidase. oup.comuniprot.org It catalyzes two successive oxidation steps at the C-11 position of β-amyrin, leading to the formation of 11-oxo-β-amyrin. oup.comuniprot.orgoup.com
Subsequently, another cytochrome P450, CYP72A154 , carries out a three-step oxidation at the C-30 position of 11-oxo-β-amyrin to produce glycyrrhetinic acid, the aglycone of glycyrrhizin. researchgate.netoup.com The coordinated action of these two P450 enzymes is essential for the synthesis of the glycyrrhetinic acid core. researchgate.netfrontiersin.org
Glycosylation Processes via UDP Glycosyltransferases (e.g., CSyGT, UGT73P12)
The final steps in glycyrrhizin biosynthesis involve the attachment of sugar moieties to the glycyrrhetinic acid aglycone, a process known as glycosylation. This is carried out by a class of enzymes called UDP-glycosyltransferases (UGTs), which transfer a sugar group from an activated sugar donor, typically a UDP-sugar, to the aglycone. nih.govmdpi.com
In the case of glycyrrhizin, two molecules of glucuronic acid are attached to the C-3 hydroxyl group of glycyrrhetinic acid. oup.comnih.gov Research has identified specific UGTs involved in this process. A cellulose (B213188) synthase-derived glycosyltransferase (CSyGT) is responsible for the initial glucuronosylation of glycyrrhetinic acid. oup.comresearchgate.net Following this, another UGT, UGT73P12 , catalyzes the second glucuronosylation, attaching the second glucuronic acid molecule to the first, completing the biosynthesis of glycyrrhizin. oup.comnih.govfrontiersin.org UGT73P12 has shown high specificity for UDP-glucuronic acid as the sugar donor. nih.gov
Contribution of Precursor Pathways in Glycyrrhetinic Acid Biosynthesis (Mevalonate and Methylerythritol Phosphate (B84403) pathways)
The biosynthesis of the glycyrrhizin precursor, glycyrrhetinic acid, relies on the supply of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). frontiersin.org Plants utilize two distinct pathways to produce these isoprenoid precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (MEP) pathway. frontiersin.orgrsc.org
The MVA pathway , which occurs in the cytosol, is the primary route for the synthesis of triterpenoids, including glycyrrhetinic acid. researchgate.netfrontiersin.orgnih.gov This pathway starts from acetyl-CoA and proceeds through the key intermediate mevalonic acid. frontiersin.orgnih.gov
Metabolic Engineering and Biosynthetic Pathway Redirection Strategies
The increasing demand for glycyrrhizin has spurred interest in biotechnological approaches to enhance its production. nih.gov Metabolic engineering strategies focus on manipulating the biosynthetic pathway in host organisms, such as yeast or plant hairy root cultures, to increase the yield of the desired compound. frontiersin.orgoup.com
Genome Editing Applications (e.g., CRISPR/Cas9-based gene editing)
A powerful tool in metabolic engineering is genome editing, particularly the CRISPR/Cas9 system. frontiersin.orgoup.com This technology allows for precise modifications of an organism's genome, such as knocking out genes of competing pathways or overexpressing key genes in the glycyrrhizin biosynthetic pathway. oup.comnih.gov
For instance, CRISPR/Cas9 has been used to disrupt genes in competing triterpenoid pathways, thereby redirecting the metabolic flux towards glycyrrhizin production. oup.com Studies have shown that knocking out genes involved in the biosynthesis of soyasaponins, which also use β-amyrin as a precursor, can lead to a significant increase in glycyrrhizin accumulation in licorice hairy root cultures. oup.comnih.govresearchgate.net Combining the knockout of competing pathway genes with the overexpression of key biosynthetic genes, such as CYP88D6, has been shown to further enhance glycyrrhizin yields. nih.gov
Table of Key Enzymes and Genes in Glycyrrhizin Biosynthesis
| Enzyme/Gene Name | Function | Organism |
| β-amyrin synthase (bAS) | Catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin. nih.govnih.gov | Glycyrrhiza species, Panax ginseng nih.govnih.gov |
| CYP88D6 | A cytochrome P450 enzyme that oxidizes β-amyrin at the C-11 position. oup.comuniprot.org | Glycyrrhiza uralensis uniprot.org |
| CYP72A154 | A cytochrome P450 enzyme that oxidizes 11-oxo-β-amyrin at the C-30 position to form glycyrrhetinic acid. researchgate.netoup.com | Glycyrrhiza species oup.com |
| CSyGT | A cellulose synthase-derived glycosyltransferase that catalyzes the first glucuronosylation of glycyrrhetinic acid. oup.com | Glycyrrhiza uralensis oup.com |
| UGT73P12 | A UDP-glycosyltransferase that catalyzes the second glucuronosylation to produce glycyrrhizin. oup.comnih.gov | Glycyrrhiza uralensis nih.gov |
Targeted Gene Disruption and Overexpression for Enhanced Production (e.g., CYP93E3, CYP72A566, CYP716A179)
Metabolic engineering presents a powerful strategy for enhancing the production of alpha-glycyrrhizin (hereafter referred to as glycyrrhizin) in licorice plants. This approach involves redirecting the flow of metabolic precursors toward the glycyrrhizin biosynthesis pathway by disrupting or "knocking out" genes in competing pathways. Glycyrrhizin shares a common precursor, β-amyrin, with other triterpenoids like soyasaponins and oleanolic acid. oup.com By targeting the enzymes responsible for diverting β-amyrin away from glycyrrhizin production, the yield of the desired compound can be significantly increased.
Key enzymes in these competing pathways belong to the cytochrome P450 (P450) family. oup.com Specifically, the enzyme CYP93E3, a β-amyrin C-24 hydroxylase, and CYP72A566, a β-amyrin C-22β hydroxylase, are crucial for the biosynthesis of soyasaponins. oup.comoup.comoup.com Another P450, CYP716A179, functions as a triterpene C-28 oxidase, catalyzing the production of oleanolic acid from β-amyrin. oup.comnih.gov
Recent research has successfully employed CRISPR/Cas9 gene-editing technology to disrupt these competing pathways in Glycyrrhiza uralensis hairy roots. oup.com Studies have demonstrated that creating double knockouts (KO) of CYP93E3 and CYP72A566 effectively blocks the soyasaponin pathway, leading to a substantial accumulation of glycyrrhizin. oup.comnih.gov To further channel metabolic flux towards glycyrrhizin, quadruple knockouts targeting CYP93E3, CYP72A566, CYP716A179, and LUS1 (involved in the betulinic acid pathway) were generated, resulting in the depletion of soyasaponins and accumulation of glycyrrhizin. oup.com
The strategy of blocking competing pathways can be combined with the overexpression of key genes within the glycyrrhizin biosynthetic pathway itself. The enzyme CYP88D6, a β-amyrin 11-oxidase, is a rate-limiting step in glycyrrhizin synthesis. oup.comnih.gov Research has shown that the simultaneous double knockout of CYP93E3 and CYP72A566 combined with the overexpression of CYP88D6 leads to a synergistic effect on glycyrrhizin production. oup.comnih.gov This combined approach resulted in a threefold increase in glycyrrhizin accumulation in hairy roots compared to the double-knockout lines alone, reaching approximately 1.4 mg/g. oup.comnih.govresearchgate.net These findings underscore the effectiveness of combining gene disruption in competing pathways with the overexpression of critical biosynthetic genes to enhance glycyrrhizin production. nih.govresearchgate.net
Table 1: Impact of Genetic Modifications on Glycyrrhizin Production in G. uralensis Hairy Roots
| Genetic Modification Strategy | Target Genes | Key Function of Target(s) | Observed Outcome on Metabolite Production | Reference |
|---|---|---|---|---|
| Double Knockout (KO) | CYP93E3, CYP72A566 | Catalyze soyasaponin biosynthesis from β-amyrin. | Complete depletion of soyasaponins and substantial accumulation of glycyrrhizin. | oup.com |
| Quadruple Knockout (KO) | CYP93E3, CYP72A566, CYP716A179, LUS1 | Catalyze soyasaponin, oleanolic acid, and betulinic acid biosynthesis. | Substantial glycyrrhizin accumulation. | oup.comoup.com |
| Double KO + Overexpression | KO: CYP93E3, CYP72A566 Overexpression: CYP88D6 | Block soyasaponin pathway and enhance a key step in glycyrrhizin biosynthesis. | ~3-fold increase in glycyrrhizin accumulation (~1.4 mg/g) compared to double-KO lines. | oup.comnih.govoup.com |
Hairy Root Culture Systems for Sustainable Glycyrrhizinogenesis
The increasing demand for glycyrrhizin places significant pressure on wild licorice populations, necessitating sustainable and controlled production methods. oup.com Hairy root culture, induced by infection with the soil bacterium Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), has emerged as a highly promising biotechnological platform for the sustainable production of glycyrrhizin. oup.commdpi.comfrontiersin.org This system offers several advantages, including rapid growth in hormone-free media, genetic and biochemical stability, and the potential for scale-up in bioreactors for continuous, year-round production of secondary metabolites. oup.comfrontiersin.orgnih.gov
Hairy root cultures of Glycyrrhiza species like G. glabra and G. uralensis can synthesize glycyrrhizin, often at levels comparable to or higher than those in undifferentiated cell cultures or even the roots of the parent plant. nih.govresearchgate.net The transformation process involves the transfer of a segment of DNA (T-DNA) from the bacterial Ri (root-inducing) plasmid into the plant genome, which induces the growth of these highly branched, prolific roots. mdpi.comfrontiersin.org Different strains of R. rhizogenes can exhibit varying transformation efficiencies; for instance, strain ATCC15834 and strain A4 have been successfully used to induce hairy root cultures in G. glabra for glycyrrhizin production. mdpi.comnih.gov
Despite the advantages, a historical challenge with hairy root cultures for glycyrrhizin production has been relatively low yields compared to field-grown roots. oup.com Consequently, significant research has focused on enhancing productivity through various strategies. One effective approach is the use of elicitors—biotic or abiotic substances that stimulate secondary metabolite production. Studies have shown that applying elicitors such as methyl jasmonate, cellulase (B1617823), and polyethylene (B3416737) glycol (PEG) can significantly boost glycyrrhizin accumulation. For example, treatment with cellulase (200 µg/mL) enhanced the glycyrrhizin yield by 8.6-fold, while mannan (B1593421) (10 mg/L) led to a 7.8-fold increase in G. glabra hairy roots. nih.gov Similarly, 100 µM of methyl jasmonate was found to be the most effective elicitor in G. inflata hairy root cultures. thieme-connect.com
Combining elicitation with genetic engineering, as discussed in the previous section, provides a powerful synergistic strategy. By using hairy root cultures as the platform for targeted gene disruption and overexpression, it is possible to create stable, high-yielding lines for industrial-scale production, independent of wild plant harvesting. oup.comnih.gov This integrated approach forms the foundation for a sustainable and reliable supply of glycyrrhizin for medicinal and commercial use. oup.comresearchgate.net
Table 2: Effect of Elicitors on Glycyrrhizin Production in Glycyrrhiza Hairy Root Cultures
| Elicitor | Concentration | Plant Species | Fold Increase in Glycyrrhizin Yield | Reference |
|---|---|---|---|---|
| Cellulase | 200 µg/mL | G. glabra | 8.6-fold | nih.gov |
| Mannan | 10 mg/L | G. glabra | 7.8-fold | nih.gov |
| Polyethylene Glycol (PEG) | 1% | G. glabra | 5.4-fold | nih.gov |
| Methyl Jasmonate | 100 µM | G. inflata | Enhanced production to 108.9 µg/g DW | thieme-connect.com |
Molecular Mechanisms of Alpha Glycyrrhizin Action: Preclinical Investigations
Immunomodulatory and Anti-inflammatory Signaling Pathways
Alpha-glycyrrhizin, a primary active component of licorice root, has demonstrated significant immunomodulatory and anti-inflammatory properties in a multitude of preclinical studies. Its mechanisms of action are complex, involving the regulation of various signaling molecules and pathways that are critical to the inflammatory response.
Regulation of Pro-inflammatory Cytokines and Chemokines
This compound has been shown to effectively suppress the production and release of a wide array of pro-inflammatory cytokines and chemokines. In various in vitro and in vivo models, it has demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are key mediators of acute inflammation. mdpi.comnih.govsemanticscholar.orgplos.org Studies have also reported its inhibitory effects on other interleukins, such as IL-8, and chemokines like RANTES (also known as CCL5). nih.govscienceopen.commdpi.compreprints.org
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, glycyrrhizin (B1671929) dose-dependently inhibited the expression of TNF-α, IL-6, IL-1β, and RANTES. nih.gov Furthermore, in models of colitis, a preparation containing glycyrrhizin was found to decrease the levels of IL-1β, TNF-α, IL-6, and various chemokines including cytokine-induced chemoattractant (CINC)-2 and -3, and macrophage inflammatory protein (MIP)-3α. wjgnet.com The compound also reduces the expression of chemokines such as CXCL10. preprints.org This broad-spectrum inhibition of inflammatory mediators underscores its potential in mitigating inflammatory processes. frontiersin.orgdovepress.com
Table 1: Effect of this compound on Pro-inflammatory Cytokines and Chemokines
| Cytokine/Chemokine | Effect of this compound | References |
|---|---|---|
| TNF-α | Inhibition | mdpi.comnih.govsemanticscholar.orgplos.org |
| IL-1β | Inhibition | mdpi.comnih.govsemanticscholar.orgplos.org |
| IL-6 | Inhibition | mdpi.comnih.govsemanticscholar.orgplos.org |
| IL-8 | Inhibition | scienceopen.com |
| RANTES (CCL5) | Inhibition | nih.govpreprints.org |
| CXCL10 | Inhibition | preprints.org |
| CCL5 | Inhibition | nih.govpreprints.org |
Modulation of Intracellular Signaling Cascades
The anti-inflammatory effects of this compound are rooted in its ability to modulate key intracellular signaling cascades that orchestrate the inflammatory response. A primary target is the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.net this compound has been shown to suppress the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression, by preventing the degradation of its inhibitor, IκBα. nih.govresearchgate.nettandfonline.com This inhibition blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators like TNF-α, IL-6, and iNOS. mdpi.comnih.gov
Furthermore, this compound influences the mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). researchgate.net It has been found to inhibit the phosphorylation of JNK, which is involved in apoptosis and inflammatory responses. mdpi.comnih.gov The compound also modulates the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is involved in cell survival and inflammation. researchgate.netsci-hub.se Additionally, studies suggest that glycyrrhizin can inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically targeting JAK2 and STAT3, which are crucial for cytokine signaling. nih.gov There is also evidence for its influence on STAT6 signaling. scienceopen.comspandidos-publications.com
Interactions with Immune Cell Activities
This compound exerts its immunomodulatory effects by directly influencing the activities of various immune cells. It has been shown to inhibit the proliferation of CD4+ T cells, a key component of the adaptive immune system, thereby tempering T-cell-mediated inflammatory responses. mdpi.com In addition to T cells, this compound can modulate the functions of other immune cells.
Studies have indicated that it can suppress the release of cytokines from mast cells, basophils, and eosinophils, which are central players in allergic inflammation. researchgate.net For instance, it has been observed to inhibit the release of eotaxin, a potent chemoattractant for eosinophils. scienceopen.comresearchgate.net Moreover, this compound has been reported to enhance the activity of Natural Killer (NK) cells, which are part of the innate immune system and play a role in antiviral and antitumor responses. scienceopen.com This dual ability to suppress certain inflammatory cell functions while enhancing others highlights its complex immunomodulatory profile.
Impact on Inflammasome Pathways and Damage-Associated Molecular Patterns
This compound has been identified as a direct inhibitor of High Mobility Group Box 1 (HMGB1), a crucial damage-associated molecular pattern (DAMP). mdpi.complos.orgmdpi.comnih.gov DAMPs are endogenous molecules released from damaged or dying cells that can trigger an inflammatory response. mdpi.commdpi.com By binding to HMGB1, this compound prevents its interaction with its primary receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). mdpi.commdpi.comspandidos-publications.comfrontiersin.org
The HMGB1-TLR4 and HMGB1-RAGE signaling axes are pivotal in amplifying inflammation and are implicated in a variety of inflammatory diseases. mdpi.commdpi.commdpi.comspandidos-publications.com By disrupting these interactions, this compound effectively dampens the downstream inflammatory cascade, including the activation of the NLRP3 inflammasome, which is responsible for the maturation and release of potent pro-inflammatory cytokines like IL-1β. frontiersin.orgresearchgate.net This inhibition of DAMP signaling represents a key mechanism through which this compound exerts its broad anti-inflammatory effects. nih.govresearchgate.net
Enzymatic Inhibition in Inflammatory Responses
A significant aspect of this compound's anti-inflammatory action is its ability to inhibit key enzymes involved in the production of inflammatory mediators. It has been consistently shown to suppress the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). semanticscholar.orgplos.orgtandfonline.comnih.gov
iNOS is responsible for the production of large amounts of nitric oxide (NO), a molecule that, in excess, contributes to inflammation and tissue damage. semanticscholar.org COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. semanticscholar.orgoncotarget.com By inhibiting both iNOS and COX-2, this compound effectively reduces the production of these pro-inflammatory molecules, thereby alleviating the inflammatory response. dovepress.comnih.govoncotarget.com
Table 2: Research Findings on this compound's Enzymatic Inhibition
| Enzyme | Key Findings | References |
|---|---|---|
| iNOS | Suppresses expression and activity, reducing nitric oxide production. | semanticscholar.orgplos.orgtandfonline.comnih.gov |
| COX-2 | Inhibits expression and activity, leading to decreased prostaglandin (B15479496) synthesis. | semanticscholar.orgplos.orgtandfonline.comnih.govoncotarget.com |
Influence on Cellular Membrane Dynamics and Receptor Translocation
Recent research has shed light on a more nuanced mechanism of this compound's action involving the modulation of cellular membrane dynamics. It has been found to disrupt lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. nih.gov These rafts serve as organizing centers for signaling molecules, including receptors like TLR4. nih.govfrontiersin.org
This compound has been shown to inhibit the translocation of TLR4 into lipid rafts, a critical step for its activation by lipopolysaccharide (LPS). nih.gov This effect is, at least in part, mediated by the activation of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from lipid rafts. nih.govahajournals.orgresearchgate.net By altering the lipid composition and organization of the cell membrane, this compound effectively prevents the assembly of the TLR4 signaling complex, thereby attenuating the downstream inflammatory response. nih.govresearchgate.net
Antioxidative Stress Response Mechanisms
This compound (α-Glycyrrhizin) has demonstrated significant antioxidative properties in various preclinical models. Its mechanisms of action involve direct interaction with reactive oxygen species (ROS), reduction of oxidative damage markers, and activation of the body's own antioxidant defense systems.
Free Radical Scavenging Activities
Preclinical studies have shown that α-Glycyrrhizin can directly scavenge certain free radicals. Fluorometric methods have demonstrated its ability to scavenge hydrogen peroxide, peroxyl radicals, and superoxide (B77818) anions. nih.gov However, it appears to be a selective scavenger, as some studies indicate it is unable to scavenge peroxynitrite, hydroxyl radicals, singlet oxygen, and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. nih.gov There is some conflicting evidence regarding its activity against DPPH radicals, with some researchers reporting reactivity while others found no efficacy. mdpi.comcapes.gov.br
A pulse radiolysis study further elucidated its free radical scavenging capabilities, measuring the rate constants for the reaction of glycyrrhizin with hydroxyl radicals (•OH) and aqueous electrons (e-aq) to be 1.2 × 10¹⁰ M⁻¹s⁻¹ and 3.9 × 10⁹ M⁻¹s⁻¹, respectively. mdpi.com This suggests a high reactivity towards these specific radicals. The primary antioxidant defense mechanisms of α-Glycyrrhizin are believed to be the inhibition of ROS generation and the trapping of free radicals. mdpi.com
Table 1: Free Radical Scavenging Activity of this compound
| Reactive Species | Scavenging Activity | Reference |
|---|---|---|
| Hydrogen Peroxide | Yes | nih.gov |
| Peroxyl Radicals | Yes | nih.gov |
| Superoxide Anions | Yes | nih.gov |
| Hydroxyl Radicals | Yes | mdpi.com |
| Aqueous Electrons | Yes | mdpi.com |
| Peroxynitrite | No | nih.gov |
| Singlet Oxygen | No | nih.gov |
| DPPH Radicals | Conflicting | nih.govmdpi.comcapes.gov.br |
Reduction of Oxidative Damage Biomarkers
Consistent with its free radical scavenging activity, α-Glycyrrhizin has been shown to reduce biomarkers of oxidative damage in preclinical models. In a rat model of pilocarpine-induced status epilepticus, administration of α-Glycyrrhizin significantly suppressed oxidative stress. nih.gov This was evidenced by diminished levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, in both the hippocampus and olfactory bulb. nih.gov Furthermore, α-Glycyrrhizin treatment helped maintain glutathione (B108866) (GSH) levels, a crucial intracellular antioxidant, at control values in these brain regions. nih.gov
In another study using a model of cadmium-induced oxidative stress in rats, licorice extract, of which α-Glycyrrhizin is the main active component, was shown to decrease lipid peroxidation. researchgate.net These findings indicate that α-Glycyrrhizin can protect cells and tissues from the damaging effects of oxidative stress by mitigating lipid peroxidation and preserving endogenous antioxidant stores. nih.govnih.gov
Table 2: Effect of this compound on Oxidative Damage Biomarkers
| Biomarker | Effect | Model System | Reference |
|---|---|---|---|
| Malondialdehyde (MDA) | Decreased | Lithium/pilocarpine-induced status epilepticus in rats | nih.gov |
| Malondialdehyde (MDA) | Decreased | TNF-α/D-GalN-induced L02 cell injury model | nih.gov |
| Glutathione (GSH) | Maintained at control levels | Lithium/pilocarpine-induced status epilepticus in rats | nih.gov |
| Lipid Peroxidation | Decreased | Cadmium-induced oxidative stress in rats | researchgate.net |
Activation of Endogenous Antioxidant Systems (e.g., Sirtuin3 pathway, mitophagy)
Beyond direct scavenging, α-Glycyrrhizin modulates endogenous antioxidant pathways. A significant mechanism is the activation of the Sirtuin3 (SIRT3) pathway. nih.gov SIRT3, a mitochondrial deacetylase, plays a critical role in regulating mitochondrial function and mitigating oxidative stress. nih.govmdpi.com In models of juvenile epilepsy, α-Glycyrrhizin has been shown to activate the SIRT3 pathway, which in turn promotes mitophagy, the selective removal of damaged mitochondria. nih.gov This process is crucial for maintaining mitochondrial homeostasis and reducing cellular damage. nih.govfrontiersin.org
The activation of SIRT3 by α-Glycyrrhizin and its metabolites can lead to the deacetylation and activation of downstream targets like superoxide dismutase 2 (SOD2), enhancing the cell's ability to neutralize superoxide radicals. nih.gov This regulation of mitochondrial autophagy and function underscores a more sophisticated antioxidant mechanism of α-Glycyrrhizin, contributing to its neuroprotective and cytoprotective effects. nih.gov
Antiviral Cellular and Molecular Actions
This compound has demonstrated broad-spectrum antiviral activity in numerous preclinical investigations, targeting various stages of the viral life cycle and modulating the host's immune response. mdpi.comiimmun.runih.gov
Inhibition of Viral Replication Cycles
Preclinical studies have consistently shown that α-Glycyrrhizin can inhibit the replication of a wide range of both DNA and RNA viruses. aun.edu.egfrontiersin.org This includes, but is not limited to, coronaviruses (including SARS-CoV-2), influenza A virus, hepatitis B and C viruses, and various herpesviruses. mdpi.comnih.govnih.govfrontiersin.org
The mechanisms behind this inhibition are multifaceted. α-Glycyrrhizin has been shown to interfere with early events in the viral replication cycle, such as viral attachment and entry into host cells. iimmun.runih.gov For instance, it can disrupt the uptake of the influenza A virus into cells. nih.gov In the context of SARS-CoV-2, α-Glycyrrhizin has been found to inhibit the viral main protease (Mpro), a crucial enzyme for viral replication. frontiersin.orgbiorxiv.orgnih.gov It has also been reported to bind to the angiotensin-converting enzyme 2 (ACE2) receptor, potentially blocking the entry of SARS-CoV-2 into host cells. frontiersin.orgfrontiersin.org Furthermore, α-Glycyrrhizin can interfere with the interaction between viral nucleoproteins and host cellular proteins necessary for the viral life cycle. iimmun.ru
Table 3: Preclinical Antiviral Activity of this compound
| Virus Family/Species | Observed Effect | Potential Mechanism of Action | Reference |
|---|---|---|---|
| Coronaviridae (e.g., SARS-CoV, SARS-CoV-2) | Inhibition of replication | Inhibition of main protease (Mpro), binding to ACE2 receptor | mdpi.comaun.edu.egfrontiersin.orgfrontiersin.orgbiorxiv.orgnih.gov |
| Orthomyxoviridae (e.g., Influenza A virus) | Inhibition of replication | Inhibition of virus uptake into the cell | iimmun.runih.gov |
| Hepadnaviridae (e.g., Hepatitis B virus) | Inhibition of viral production | Not fully elucidated | nih.govfrontiersin.org |
| Flaviviridae (e.g., Hepatitis C virus) | Inhibition of viral particles and gene expression | Affects HCV release | nih.govfrontiersin.org |
| Herpesviridae (e.g., Herpes simplex virus) | Inhibition of replication | Not fully elucidated | iimmun.runih.gov |
| Retroviridae (e.g., HIV) | Inhibition of replication | Induction of β-chemokines competing with HIV for receptor binding | frontiersin.org |
Modulation of Host Immune Responses to Viral Infections (e.g., interferon induction)
In addition to its direct antiviral effects, α-Glycyrrhizin can modulate the host's immune response to viral infections. A key aspect of this is the induction of interferons (IFNs), which are critical signaling proteins in the innate immune response to viruses. mdpi.comiimmun.ru Studies in mice have shown that α-Glycyrrhizin can induce the production of interferon. iimmun.ru
This induction of endogenous interferon can enhance the host's antiviral state, making it more resilient to viral infection. mdpi.com When used in combination with interferon therapy for Hepatitis C, α-Glycyrrhizin has been shown to increase the inhibitory effect on the virus. frontiersin.org Furthermore, α-Glycyrrhizin can reduce the virus-induced production of pro-inflammatory cytokines and chemokines, which can help to mitigate the excessive inflammation often associated with severe viral infections. iimmun.ru In the context of alphavirus infections, glycyrrhizin is listed as a conventional antiviral treatment that can reduce viral titers. researchgate.net
Interference with Viral Adsorption and Fusion Mechanisms
Preclinical studies have demonstrated that this compound can inhibit the initial stages of a viral life cycle, specifically the attachment (adsorption) and entry (fusion) of viruses into host cells. This broad-spectrum activity has been observed against both DNA and RNA viruses. ukaazpublications.comscielo.org.mx
One of the primary mechanisms is the alteration of cell membrane fluidity. scielo.org.mxiimmun.runih.gov By incorporating into cellular and viral membranes, this compound increases their rigidity. iimmun.ru This change raises the energy barrier required for the membrane fusion process, a critical step for enveloped viruses to release their genetic material into the host cell. iimmun.ru This non-specific effect on membrane dynamics contributes to its activity against a range of viruses, including influenza A virus and Human Immunodeficiency Virus (HIV). iimmun.runih.gov For HIV, the decreased membrane fluidity has been shown to inhibit the formation of viral synapses, which is associated with preventing intercellular fusion. nih.gov
In addition to its effects on membrane properties, this compound can interfere with specific molecular interactions essential for viral entry. For instance, in studies related to SARS-CoV-2, it has been suggested that this compound can directly interact with the viral spike protein and the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor, thereby blocking the binding and subsequent fusion events. nih.gov Research on influenza A virus has also indicated that this compound's antiviral activity is most effective during the early stages of replication, reducing virus uptake into the host cell rather than directly inactivating viral particles or blocking receptor binding. nih.gov
The table below summarizes key findings on the interference of this compound with viral entry mechanisms.
| Virus Type | Cell Line/Model | Key Findings on Adsorption/Fusion Inhibition |
| Influenza A Virus | Human Lung Cells | Mediated by interaction with the cell membrane, leading to reduced endocytotic activity and decreased virus uptake. nih.gov |
| SARS-CoV-2 | In silico / In vitro | Interacts with ACE2 receptor and viral spike protein, blocking viral binding and fusion. nih.gov |
| HIV | In vitro | Reduces the fluidity of the viral envelope and plasma membrane, inhibiting intercellular fusion. nih.gov |
| Epstein-Barr Virus (EBV) | In vitro | Inhibits the early stages of the replication cycle, specifically penetration, but does not affect virus adsorption. ukaazpublications.comfrontiersin.org |
Induction of Apoptosis in Virally Infected Cells
This compound has demonstrated the ability to selectively induce apoptosis, or programmed cell death, in cells latently infected with certain viruses, offering a potential strategy to eliminate viral reservoirs. This effect is particularly noted in the context of oncogenic herpesviruses.
In cells latently infected with Kaposi's sarcoma-associated herpesvirus (KSHV), this compound disrupts the state of latency. capes.gov.br It achieves this by downregulating the expression of the latency-associated nuclear antigen (LANA), a key protein for maintaining the viral episome and suppressing the p53 tumor suppressor protein. frontiersin.orgcapes.gov.br Concurrently, it upregulates the expression of the viral cyclin (v-cyclin). frontiersin.orgmedpagetoday.com This shift in viral gene expression reactivates the p53 pathway, leading to an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, oxidative stress-mediated apoptosis of the KSHV-infected B lymphocytes. capes.gov.br
A similar pro-apoptotic effect is observed in cells infected with Epstein-Barr virus (EBV). This compound has been found to inhibit cellular sumoylation processes, which are often dysregulated by EBV's latent membrane protein 1 (LMP1) to promote cell growth and survival. mdpi.comnih.gov By targeting the first step of the sumoylation cascade, this compound limits the growth of EBV-transformed lymphoblastoid cell lines and induces apoptosis. frontiersin.orgmdpi.comnih.gov This mechanism appears to be more pronounced in EBV-positive B-cells compared to their EBV-negative counterparts. nih.gov
Conversely, in the case of highly pathogenic H5N1 influenza A virus infection, this compound has been reported to inhibit H5N1-induced apoptosis in lung epithelial cells and human macrophages, while still reducing the production of pro-inflammatory cytokines. ukaazpublications.comfrontiersin.org This suggests that the compound's effect on apoptosis in virally infected cells is highly context-dependent and varies with the specific virus.
The table below details research findings on the induction of apoptosis in virally infected cells by this compound.
| Virus | Cell Line | Apoptotic Mechanism |
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | B lymphocytes | Downregulates LANA, upregulates v-cyclin, leading to p53 reactivation and oxidative stress-mediated apoptosis. frontiersin.orgcapes.gov.br |
| Epstein-Barr Virus (EBV) | Lymphoblastoid Cell Lines, B-cells | Inhibits LMP1-dysregulated sumoylation processes, limiting cell growth and inducing apoptosis. frontiersin.orgmdpi.comnih.gov |
Antineoplastic Mechanisms in In Vitro Models and Preclinical Studies
This compound has been investigated for its potential anticancer effects, demonstrating the ability to inhibit cancer cell proliferation and survival through multiple mechanisms in various preclinical models.
Cell Cycle Arrest Induction (e.g., G2 phase)
The ability to halt the cell division cycle is a key mechanism for many anticancer agents. This compound has been shown to induce cell cycle arrest in various cancer cell lines, preventing their proliferation. nih.govfrontiersin.org The specific phase of arrest can vary depending on the cancer type. For example, in mouse leukemia WEHI-3 cells and human non-small cell lung cancer cells, treatment with this compound led to an arrest in the G0/G1 phase of the cell cycle. spandidos-publications.commdpi.com In gastric cancer MGC-803 cells, it induced a G1/S phase arrest by downregulating the levels of several G1 phase-related proteins, including cyclins D1, D2, D3, E1, and E2. frontiersin.orgdovepress.com In other models, such as oral squamous cell carcinoma, G2/M phase arrest has been observed. nih.gov
| Cancer Cell Line | Phase of Cell Cycle Arrest | Associated Molecular Changes |
| Gastric Cancer (MGC-803) | G1/S Phase | Downregulation of cyclin D1, D2, D3, E1, and E2. frontiersin.orgdovepress.com |
| Mouse Leukemia (WEHI-3) | G0/G1 Phase | Dose-dependent increase in the percentage of cells in G0/G1. spandidos-publications.com |
| Non-Small Cell Lung Cancer | G0/G1 Phase | Modulation of cyclin-D1, -D3, -E2, CDKs, and increased levels of p27, p21, p18, and p16. mdpi.com |
| Oral Squamous Cell Carcinoma | G2/M Phase | Induction of G2/M arrest. nih.gov |
Apoptosis Induction Pathways (e.g., mitochondrial, caspase-dependent, Fasl-mediated)
Inducing apoptosis in cancer cells is a primary goal of cancer therapy. This compound triggers apoptosis through multiple intrinsic and extrinsic pathways. In human prostate cancer cells (DU-145 and LNCaP), it induces apoptosis in a time- and dose-dependent manner, although this was suggested to occur through a caspase-independent pathway in this specific study. researchgate.net In contrast, studies on mouse leukemia cells (WEHI-3) demonstrated that this compound-induced apoptosis involves both caspase-dependent and mitochondria-mediated pathways. spandidos-publications.com This includes an increase in reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and activation of caspase-3. spandidos-publications.com
Furthermore, the compound can trigger the release of pro-apoptotic factors like cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G) from the mitochondria. spandidos-publications.com In hepatocellular carcinoma, this compound has been shown to trigger caspase-8 and caspase-9-mediated apoptosis, indicating the involvement of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. researchgate.net
| Cancer Cell Line | Apoptotic Pathway | Key Molecular Events |
| Mouse Leukemia (WEHI-3) | Intrinsic & Extrinsic | Increased ROS, decreased mitochondrial membrane potential, caspase-3 activation, release of cytochrome c, AIF, and Endo G. spandidos-publications.com |
| Hepatocellular Carcinoma (HCC) | Extrinsic & Intrinsic | Activation of caspase-8 and caspase-9. researchgate.net |
| Prostate Cancer (DU-145, LNCaP) | Caspase-independent (suggested) | DNA damage, apoptosis confirmed by Annexin-V FITC, but no detected caspase-3 or -8 activity. researchgate.net |
| Gastric Cancer (MGC-803) | Intrinsic | Upregulation of Bax, cleavage of PARP, downregulation of Bcl-2 and survivin. nih.gov |
Regulation of Tumor-Associated Signaling Pathways (e.g., p53, MAPK, ERK, EGFR, FAK/Rho)
This compound exerts its antineoplastic effects by modulating critical signaling pathways that are often dysregulated in cancer. It has been shown to inhibit the phosphorylation, and thus the activation, of several key kinases involved in cell proliferation, survival, and metastasis. nih.govresearchgate.net
In hepatocellular carcinoma models, this compound significantly inhibited the phosphorylation of extracellular-signal-regulated kinase (ERK), Akt (Ser473), and epidermal growth factor receptor (EGFR). researchgate.net The inhibition of the PI3K/Akt and MAPK/ERK pathways has been noted in several cancer types, including gastric and non-small cell lung cancer, leading to reduced proliferation and induction of apoptosis. mdpi.commdpi.com Furthermore, glabridin, another constituent of licorice, has been found to inhibit breast cancer cell migration and invasion by modulating the FAK/Rho signaling pathway. nih.govresearchgate.net this compound itself has been reported to inhibit metastasis by downregulating MMP-9 and VEGF via inhibition of PI3K/Akt-mediated NF-κB activity in prostate cancer cells. d-nb.info It can also activate the tumor-suppressor p53, a crucial regulator of cell cycle arrest and apoptosis. nih.govresearchgate.net
| Signaling Pathway | Cancer Type/Model | Effect of this compound |
| p53 Pathway | KSHV-infected B lymphocytes, Colon Cancer | Activation of p53, leading to apoptosis or cell cycle arrest. capes.gov.brnih.govresearchgate.net |
| MAPK/ERK | Hepatocellular Carcinoma, Gastric Cancer | Inhibition of ERK phosphorylation, leading to reduced proliferation and metastasis. nih.govresearchgate.netmdpi.com |
| PI3K/Akt | Hepatocellular Carcinoma, Gastric Cancer, Prostate Cancer | Inhibition of Akt phosphorylation, suppressing survival signals and metastasis. researchgate.netmdpi.comd-nb.info |
| EGFR | Hepatocellular Carcinoma | Inhibition of EGFR phosphorylation. nih.govresearchgate.net |
| FAK/Rho | Breast Cancer (Glabridin) | Modulation of the pathway, inhibiting migration and invasion. nih.govresearchgate.net |
Anti-Angiogenesis Mechanisms
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties in preclinical studies. It can inhibit key steps in the angiogenic process, including the migration, invasion, and tube formation of endothelial cells. researchgate.net
The underlying mechanism for this anti-angiogenic activity involves the reduction of reactive oxygen species (ROS) production and the subsequent inhibition of the ERK signaling pathway in endothelial cells. researchgate.net Moreover, this compound has been found to decrease the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, in cancer models such as prostate cancer and in rat colon precancerous lesions. d-nb.inforesearchgate.net This reduction in VEGF is often linked to the inhibition of pathways like NF-κB. d-nb.info
| Angiogenic Process | Cell/Animal Model | Mechanism of Inhibition |
| Endothelial Cell Migration, Invasion, Tube Formation | Endothelial Cells (in vitro) | Reduced ROS production, inhibition of ERK activation. researchgate.net |
| Tumor Angiogenesis | Mouse Tumor Models | Inhibition of tumor growth and neovascularization. researchgate.net |
| VEGF Expression | Prostate Cancer Cells, Rat Colon Precancerous Model | Downregulation of VEGF expression, partly via inhibition of NF-κB. d-nb.inforesearchgate.net |
Inhibition of Cell Proliferation, Migration, and Invasion
This compound, a major active component of licorice root, has demonstrated significant potential in preclinical studies to inhibit the proliferation, migration, and invasion of various cancer cells. frontiersin.org Its anti-cancer activity is attributed to its ability to modulate multiple cell signaling pathways and molecular targets involved in tumor progression. frontiersin.orgnih.gov
Research has shown that this compound can suppress the growth of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest. frontiersin.org For instance, in human prostate cancer cells (DU-145 and LNCaP), this compound induced apoptosis in a manner dependent on both concentration and time. nih.gov Similarly, in hepatocellular carcinoma (HCC), it has been found to inhibit tumor cell growth and invasion. frontiersin.org
The mechanisms underlying these effects are multifaceted. This compound has been reported to inhibit the phosphorylation of key signaling molecules such as extracellular-signal-regulated kinase (ERK), Akt (Ser473), and epidermal growth factor receptor (EGFR). frontiersin.org These pathways are crucial for cell survival and proliferation. By inhibiting these, this compound effectively halts the signals that promote cancer cell growth.
Furthermore, this compound has been shown to interfere with the metastatic process by inhibiting cell migration and invasion. frontiersin.org It can modulate the focal adhesion kinase (FAK)/Rho signaling pathway, which is instrumental in cell movement and the establishment of new tumor sites. nih.gov Studies have also indicated its ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, further curbing tumor growth and spread. frontiersin.org
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Key Molecular Targets/Pathways |
|---|---|---|---|
| DU-145, LNCaP | Prostate Cancer | Induction of apoptosis. nih.gov | - |
| HepG2 | Liver Cancer | Cell cycle arrest at G1 phase, induction of apoptosis at higher concentrations. nih.gov | - |
| Various | Various Cancers | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest. frontiersin.org | Inhibition of ERK, Akt, EGFR phosphorylation; modulation of FAK/Rho signaling. frontiersin.orgnih.gov |
| Breast Cancer Cells | Breast Cancer | Inhibition of migration, invasion, and angiogenesis. nih.gov | FAK/Rho signaling pathway. nih.gov |
| HCC | Hepatocellular Carcinoma | Inhibition of tumor cell growth and invasion. frontiersin.org | Inhibition of ERK, Akt, EGFR phosphorylation; suppression of anti-apoptotic and metastatic proteins. frontiersin.org |
| Melanoma Cells | Melanoma | Inhibition of metastasis to the brain. frontiersin.org | - |
Metabolic Regulatory Mechanisms in Preclinical Contexts
Effects on Glucose Homeostasis and Insulin (B600854) Signaling
A key mechanism is its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). numberanalytics.com This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, a hormone that promotes gluconeogenesis (the production of glucose in the liver). By inhibiting 11β-HSD1, this compound reduces cortisol levels in tissues like the liver, thereby decreasing glucose production. numberanalytics.com
Furthermore, this compound has been found to modulate insulin signaling pathways directly. numberanalytics.com It can improve insulin sensitivity in peripheral tissues, leading to increased glucose uptake from the blood. numberanalytics.comnih.gov Studies in high-fructose diet-induced metabolic syndrome models in rats have shown that this compound treatment elevated the levels of peroxisome proliferator-activated receptor gamma (PPARγ) and glucose transporter 4 (GLUT4) proteins in skeletal muscle, indicating improved fatty acid oxidation and glucose homeostasis. niscpr.res.in By acting on the insulin receptor, it can regulate gluconeogenesis and promote glycogen (B147801) synthesis through the PI3K/Akt signaling pathway. nih.gov
Modulation of Lipid Metabolism Enzymes (e.g., lipoprotein lipase)
One of the key enzymes modulated by this compound is lipoprotein lipase (B570770) (LPL). mdpi.comnih.gov LPL is crucial for hydrolyzing triglycerides from circulating lipoproteins, making fatty acids available for tissues. nih.gov Preclinical studies have indicated that this compound can upregulate LPL expression, which enhances the clearance of lipids from the blood. mdpi.comnih.gov
In addition to its effect on LPL, this compound influences other key players in lipid metabolism. It has been shown to upregulate the expression of PPAR-α, a nuclear receptor that controls lipid oxidation, particularly in the liver and skeletal muscles. nih.govnih.gov Conversely, it can downregulate the SREBP-1c/FAS/SCD1 pathway, which is involved in fatty acid synthesis. nih.gov This dual action of promoting fatty acid breakdown and inhibiting its synthesis contributes to the regulation of lipid levels. nih.govmdpi.com
Neuroprotection in Ischemic Models (e.g., blood-brain barrier integrity, neuroinflammation, hippocampal function)
This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. nih.govresearchgate.net Its mechanisms of action are multi-targeted, addressing inflammation, oxidative stress, and the integrity of the blood-brain barrier (BBB). nih.govresearchgate.net
A primary mechanism of its neuroprotective action is the inhibition of the high-mobility group box 1 (HMGB1) protein. nih.govresearchgate.net Following an ischemic event, HMGB1 is released from damaged cells and acts as a potent pro-inflammatory cytokine. nih.govnih.gov this compound can cross the blood-brain barrier and directly inhibit HMGB1, thereby reducing subsequent neuroinflammation. nih.govnih.gov This leads to a decrease in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6. nih.govnih.gov
This compound also plays a crucial role in preserving the integrity of the BBB. nih.govresearchgate.net In models of ischemic stroke, it has been shown to upregulate tight junction proteins like claudin-5, which are essential for maintaining the barrier function of the BBB. nih.govresearchgate.net By preventing the breakdown of the BBB, this compound helps to reduce brain edema and the infiltration of inflammatory cells into the brain parenchyma. researchgate.net
Furthermore, this compound protects hippocampal neurons from apoptosis (programmed cell death) in neonatal ischemia/hypoxia models by modulating the levels of Bax and Bcl2 proteins. nih.gov It also mitigates oxidative stress by increasing the levels of antioxidant enzymes and reducing the production of reactive oxygen species. nih.gov
Table 2: Neuroprotective Mechanisms of this compound in Ischemic Models
| Mechanism | Effect | Key Molecular Targets/Pathways |
|---|---|---|
| Anti-neuroinflammation | Reduces production of pro-inflammatory cytokines. nih.govresearchgate.net | Inhibition of HMGB1, TLR4/NF-κB pathway. nih.govfrontiersin.org |
| Blood-Brain Barrier Integrity | Preserves tight junctions, reduces permeability. nih.govresearchgate.net | Upregulation of Claudin-5, VE-Cadherin, Rac-1. nih.govresearchgate.net |
| Anti-apoptosis | Prevents neuronal cell death. nih.gov | Modulation of Bax and Bcl2 proteins. nih.gov |
| Antioxidant Activity | Reduces oxidative stress. nih.gov | Decreases MDA levels; increases CAT, GSH, SOD levels. nih.gov |
| Inhibition of Ferroptosis | Prevents iron-dependent cell death. nih.gov | HMGB1/GPX4 pathway. nih.gov |
Antimicrobial Mechanisms of Action
Impact on Bacterial Growth and Biofilm Formation (e.g., Staphylococcus aureus, Klebsiella pneumoniae)
This compound has demonstrated notable antimicrobial properties against a range of pathogenic bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. als-journal.comnih.gov Its mechanisms of action involve disrupting bacterial cell structures and interfering with processes essential for bacterial survival and virulence. als-journal.commdpi.com
Studies have shown that this compound can inhibit bacterial growth by affecting cell membrane permeability. als-journal.comnih.gov This disruption of the cell membrane can lead to the leakage of intracellular components and ultimately, cell death. nih.gov
A significant aspect of this compound's antimicrobial activity is its ability to inhibit biofilm formation. als-journal.comnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and the host immune system. By preventing biofilm formation, this compound can render bacteria more susceptible to conventional antimicrobial agents. nih.govresearchgate.net For instance, in S. aureus, it has been observed to inhibit biofilm formation even at low concentrations. nih.gov The mechanism for this is thought to involve the inhibition of bacterial adhesion and the enzymes required for producing the biofilm matrix. nih.gov
Furthermore, this compound has been found to reduce the production of exotoxins by S. aureus, which are key virulence factors responsible for the pathogenic effects of the bacterium. nih.gov
Table 3: Antimicrobial Activity of this compound
| Bacterium | Effect | Mechanism |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth, biofilm formation, and exotoxin production. nih.gov | Increased cell membrane permeability, inhibition of adhesion. als-journal.commdpi.com |
| Klebsiella pneumoniae | Inhibition of growth and biofilm formation. als-journal.com | Increased cell membrane permeability. als-journal.com |
| Pseudomonas aeruginosa | Inhibition of growth and biofilm formation. nih.gov | Alteration of membrane permeability. nih.gov |
| Streptococcus mutans | Inhibition of growth and adhesion. nih.gov | Inhibition of glucosyltransferase (GTase). nih.gov |
Modulation of Bacterial Cell Membrane Permeability and Efflux Activity
This compound has demonstrated notable effects on the integrity and function of bacterial cell membranes, a critical target in the development of new antimicrobial strategies. Its actions include altering membrane permeability and inhibiting efflux pump activity, which are key mechanisms of bacterial resistance.
Preclinical studies have shown that this compound can induce changes in the permeability of bacterial cell membranes, leading to a decrease in bacterial viability. nih.gov This effect has been observed in various bacteria, including Pseudomonas aeruginosa and Streptococcus mutans. nih.gov In S. mutans, this compound, as an organic weak acid, targets the cell membrane, causing an influx of protons and a subsequent reduction in intracellular acidity. nih.gov This disruption of the proton motive force and membrane integrity is a key aspect of its antibacterial action.
In multidrug-resistant Staphylococcus aureus (MDRSA), this compound has been shown to disrupt membrane integrity, compromise membrane fluidity, and affect membrane potential. mdpi.com When combined with the antibiotic norfloxacin, it caused cytoplasmic leakage, indicating significant damage to the bacterial cell membrane. mdpi.com Spectrofluorometric analysis revealed a 4.8-fold increase in membrane depolarization when treated with this compound alone. mdpi.com
Furthermore, this compound has been identified as an inhibitor of bacterial efflux pumps, which are proteins that expel antibiotics from the bacterial cell, contributing to multidrug resistance. nih.govarvojournals.org By inhibiting these pumps, this compound can restore the effectiveness of antibiotics that would otherwise be rendered ineffective. encyclopedia.pubnih.gov In studies on multidrug-resistant isolates of P. aeruginosa, this compound was found to reduce the mRNA expression levels of several resistance-nodulation-cell division (RND)-type efflux pumps, including MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY. arvojournals.orgnih.gov The activity of these efflux pumps was also shown to be decreased, as demonstrated by an ethidium (B1194527) bromide accumulation assay. arvojournals.orgresearchgate.net This inhibition of efflux pump activity makes bacteria more susceptible to antimicrobial agents. arvojournals.org
The ability of this compound to modulate both membrane permeability and efflux pump activity highlights its potential as an adjunct therapy to combat antibiotic-resistant bacterial infections. nih.govnih.gov By compromising the physical barrier of the bacterial cell and preventing the expulsion of co-administered antibiotics, this compound can enhance the efficacy of conventional antimicrobial treatments. arvojournals.orgencyclopedia.pubnih.gov
Table 1: Effects of this compound on Bacterial Cell Membranes and Efflux Pumps
| Bacterium | Effect on Cell Membrane | Effect on Efflux Pumps | Supporting Evidence |
|---|---|---|---|
| Pseudomonas aeruginosa | Altered membrane permeability, reduced viability. nih.govarvojournals.org | Reduced mRNA expression of RND-type efflux pumps (MexAB-OprM, MexCD-OprJ, MexEF-OprN, MexXY); Decreased efflux activity. arvojournals.orgnih.gov | Flow cytometry, microdroplet biofilm formation test, RT-PCR, ethidium bromide accumulation assay. nih.govarvojournals.orgresearchgate.net |
| Streptococcus mutans | Altered membrane permeability, influx of protons, reduced intracellular acidity. nih.gov | Not specified. | Biochemical assays targeting the cell membrane. nih.gov |
| Staphylococcus aureus (MDRSA) | Disrupted membrane integrity, compromised membrane fluidity, affected membrane potential, cytoplasmic leakage. mdpi.com | Moderate efflux pump modulatory potential. mdpi.com | Spectrofluorometry, flow cytometry, measurement of cytoplasmic leakage. mdpi.com |
| Klebsiella pneumoniae | May affect cell membrane permeability. als-journal.com | May affect efflux activity. als-journal.com | General antimicrobial property studies. als-journal.com |
Glycyrrhizin Derivatives and Structure Activity Relationship Sar Studies
Glycyrrhetinic Acid and its Isomers (18α- and 18β-GA) as Primary Aglycones
Glycyrrhetinic acid is the aglycone of glycyrrhizin (B1671929) and exists as two primary stereoisomers: 18α-glycyrrhetinic acid and 18β-glycyrrhetinic acid. mdpi.com These isomers differ in the stereochemistry at the C-18 position of the pentacyclic triterpenoid (B12794562) skeleton.
18β-Glycyrrhetinic Acid (18β-GA): This is the major and more stable isomer, derived from the hydrolysis of glycyrrhizin (18β-glycyrrhizic acid). nih.govespublisher.com It is the primary focus of most research due to its greater natural abundance in licorice root, where it can range from 0.1% to 1.6%. nih.govactascientific.com 18β-GA is considered to have greater biological activity than its α-isomer and is responsible for many of the pharmacological effects associated with licorice, including anti-inflammatory, antitumor, and antiviral properties. actascientific.comfrontiersin.orgfrontiersin.org
18α-Glycyrrhetinic Acid (18α-GA): This is the D/E-trans-stereoisomer and is a minor component in licorice, typically found at levels less than 0.7%. nih.gov It can be obtained through the isomerization of the more common 18β-GA. While less studied, 18α-GA also exhibits a range of pharmacological activities, including anti-inflammatory and anticancer effects, though some studies suggest its activity is moderate compared to the β-isomer. espublisher.comnih.govnih.gov
The distinct spatial arrangement of the C/D/E rings in these isomers influences their interaction with biological targets, leading to differences in their pharmacological profiles.
Synthetic Modification Strategies of Glycyrrhetinic Acid Derivatives
The chemical structure of glycyrrhetinic acid offers three main reactive sites for modification: the C-3 hydroxyl group in ring A, the C-11 carbonyl group in ring C, and the C-30 carboxyl group in ring E. nih.govbeilstein-journals.orgscielo.br These sites have been extensively exploited to create a vast library of semi-synthetic derivatives with enhanced or novel biological activities. ingentaconnect.com
The C-3 hydroxyl group is a common target for structural modifications aimed at altering polarity and improving cytotoxic activity. nih.gov Strategies include oxidation, esterification, and the introduction of various functional groups.
Amino Alkyl Derivatives: The introduction of amino alkyl chains at the C-3 position has been shown to significantly enhance antitumor activity compared to the parent GA. nih.gov Studies have demonstrated that the length of the aminoalkyl chain is crucial; a diaminohexyl chain (seven carbon atoms) was found to be approximately 60 times more active than GA. nih.govmdpi.com The introduction of an extra amino acid moiety at the C-3 hydroxyl group can also enhance antitumor activity. mdpi.com
Glycosylation: The attachment of sugar moieties (glycosylation) to the C-3 hydroxyl group can also modulate biological activity. For instance, certain glycyrrhizin derivatives with modified carbohydrate parts have shown enhanced antiviral activity against the Epstein-Barr virus (EBV). frontiersin.orgfrontiersin.org
Other Modifications: The C-3 hydroxyl group can be converted into an oxime, acyloxyimino, or alkoxyimino group. beilstein-journals.org The introduction of an alkoxyimino group at C-3, combined with a free C-30 carboxyl group, was found to improve the antiproliferative effects of GA derivatives. espublisher.com
The α,β-unsaturated carbonyl group at C-11 in ring C is a key structural feature, but its role in biological activity is complex and sometimes contradictory. nih.gov
Reduction: Some studies have explored the effect of reducing the C-11 ketone. The removal of this keto group via Clemmensen reduction can be confirmed by the disappearance of its characteristic signals in IR and 13C NMR spectra. mdpi.com Research by one group suggested that the C-11 ketone was a primary cause for the apoptotic activity of GA derivatives, while other studies found no direct correlation. nih.gov For example, converting GA to 11-deoxo-glycyrrhetinic acid (11-DOGA) reportedly increased its toxicity toward gastric cancer cells. nih.gov
Structural Alterations: Modifications can include converting the 11-oxo-12-ene system to a 12-oxo-9(11)-ene system, which has been shown to significantly improve the cytotoxic activity of GA. espublisher.comespublisher.com
The C-30 carboxyl group is frequently modified through esterification or amidation to enhance the lipophilicity and biological efficacy of GA derivatives. beilstein-journals.org
Esterification: Methyl esterification of the C-30 carboxyl group has been shown to significantly improve the cytotoxic activity of GA derivatives. espublisher.comespublisher.com The introduction of an alkyl group at C-30 via esterification generally enhances antitumor activity, with the most active C-30 ester derivatives often being benzyl (B1604629) esters. mdpi.com The activity often correlates with the size and lipophilic character of the ester's alkyl chain. mdpi.com
Amidation: Coupling the C-30 carboxyl group with various amines, including amino acids or piperazine (B1678402) fragments, is a common strategy. beilstein-journals.orgscielo.br Piperazinyl amides of 18β-glycyrrhetinic acid have been developed as potent antitumor agents. beilstein-journals.org The synthesis of these amides can be achieved by reacting the C-30 carboxyl group with piperazine in the presence of coupling agents like EDCl and HOBt. beilstein-journals.org
A more advanced modification strategy involves introducing heterocyclic rings into the A ring of the glycyrrhetinic acid scaffold. uc.pt This is often achieved by conjugating different heterocyclic systems with an α,β-unsaturated ketone in ring A. mdpi.comnih.gov For example, a series of derivatives were synthesized by introducing rings like imidazole (B134444), which resulted in compounds with significantly increased potency against cancer cell lines. One such derivative, bearing an imidazole ring, was 96-fold more potent than GA against Jurkat cells. mdpi.comnih.gov
Modifications at C-30 Carboxyl Group (e.g., esterification, methylation)
Correlation of Structural Features with Biological Activities (e.g., antitumor, antiviral, taste modulation)
The extensive synthetic work on glycyrrhetinic acid has led to a clearer understanding of the relationship between its structure and its diverse biological activities.
Antitumor Activity:
Ring A: The introduction of an α,β-unsaturated ketone system and a cyano group (forming a 2-cyano-1-en-3-one moiety) in ring A significantly enhances cytotoxicity. espublisher.comespublisher.com Adding amino alkyl groups at C-3 also boosts activity, with the chain length being a critical factor. mdpi.commdpi.com
Ring C: The presence of the C-11 keto group appears important, but its removal or modification can sometimes lead to increased activity, indicating its role is target-dependent. nih.gov
Ring E: Esterification or amidation at the C-30 carboxyl group generally increases antitumor activity by enhancing lipophilicity. beilstein-journals.orgmdpi.com
Multiple Modifications: Simultaneous modification at C-3 and C-30 often results in synergistic effects, leading to derivatives with much higher antitumor activity than GA. nih.govmdpi.com For instance, derivatives with nitrate (B79036) moieties at both C-3 and C-30 showed enhanced activity. nih.govmdpi.com
Antiviral Activity:
The aglycone 18β-GA itself is more active against some viruses, like the Epstein-Barr virus, than its parent glycoside, glycyrrhizin. frontiersin.orgfrontiersin.org
For anti-SARS-coronavirus activity, modifications to the glycoside portion of glycyrrhizin are critical. Glycoderivatives with a free C-30 carboxyl group were found to be important for activity. scielo.br
The introduction of aromatic amino acid methyl esters at the C-30 position of glycyrrhizin showed more potent anti-influenza activity than the parent compound, suggesting an aromatic group at this position is beneficial. nih.gov
Taste Modulation:
Glycyrrhizin is known for its intense sweet taste, which is approximately 50 times sweeter than sucrose. mdpi.comresearchgate.net This activity is mediated through the sweet taste receptor T1R2/T1R3. nih.govmdpi.com
The structure-activity relationship for sweetness is complex. The steric structure of the C and E rings and the functional group at the C-30 position are crucial for the taste of triterpenoids in licorice. researchgate.net
Studies on glycyrrhizin derivatives have shown that the mono-glucuronide derivative exhibits the highest sweetness level, indicating that the number and position of the glucuronic acid units are key determinants of taste perception. nih.gov
Interactive Data Table: Cytotoxicity of Selected Glycyrrhetinic Acid Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of various GA derivatives against different human cancer cell lines, as reported in the literature. mdpi.com
| Compound | Modification Details | A549 (Lung) | MCF-7 (Breast) | DU-145 (Prostate) | HepG2 (Liver) | Jurkat (Leukemia) | Reference |
|---|---|---|---|---|---|---|---|
| Glycyrrhetinic Acid (GA) | Parent Compound | >100 | 74.35 | 69.40 | 72.65 | >100 | mdpi.comtandfonline.com |
| Compound 46 | Alanyloxy moiety at C-3 | - | - | - | - | 1.83-3.42 | mdpi.com |
| Compound 10 | Imidazole ring in Ring A, reduced C-11, methyl ester at C-30 | - | - | - | - | 1.1 | mdpi.comnih.gov |
| Compound 133 | Benzyl at C-30, 3-N-(3-aminopropyl)glycyl at C-3 | 2.0-5.1 | - | - | - | - | tandfonline.com |
| Compound 203 | Modified at C-3, C-11, and C-30 | - | 17.8 | 11.96 | 10.01 | - | mdpi.com |
| AM-GA | 3-acetyl, 30-methyl ester | - | 4.5 | - | - | - | brieflands.com |
Development of Novel Glycyrrhizin Formulations (e.g., nano-formulations for enhanced efficacy)
The therapeutic potential of alpha-Glycyrrhizin (α-GL), a major active constituent from the licorice root, is often hampered by challenges such as poor water solubility and limited bioavailability. ceon.rsjomardpublishing.com To overcome these limitations, researchers have focused on developing novel drug delivery systems, with a particular emphasis on nano-formulations. nih.govmdpi.com These advanced formulations are designed to improve the solubility, stability, and absorption of α-GL, thereby enhancing its therapeutic efficacy. ceon.rsresearchgate.net Nanotechnology-based approaches, including nanoparticles, micelles, and nanoemulsions, have shown considerable promise in augmenting the pharmacological actions of glycyrrhizin. nih.govmdpi.com
The encapsulation of α-GL into nanocarriers can protect it from environmental degradation, enable controlled and sustained release, and facilitate targeted delivery to specific sites of action. ceon.rsresearchgate.net This results in improved bioavailability and more potent biological effects, such as anti-inflammatory, antiviral, and anticancer activities, compared to the free form of the compound. nih.govacs.orgrsc.org
Research Findings on Glycyrrhizin Nano-formulations
A variety of nanocarrier systems have been developed and investigated for the delivery of this compound. These systems utilize different materials and methods to encapsulate the compound, leading to enhanced therapeutic outcomes.
Polymeric Nanoparticles
Polymeric nanoparticles are a common strategy to improve the delivery of glycyrrhizin. For instance, nanoparticles formulated with poly(lactic-co-glycolic acid) (PLGA) have been shown to be a suitable carrier for glycyrrhizin. researchgate.net One study reported the development of PLGA nanoparticles with a particle size of 144.20 nm and an entrapment efficiency of 68.0%, which demonstrated sustained drug release over 48 hours and improved free radical scavenging activity compared to isolated glycyrrhizin. researchgate.net
Another approach involves the use of natural biopolymers. Chitosan-gum katira nanoparticles, prepared by an ionic complexation method, were developed to encapsulate glycyrrhizic acid. researchgate.net These spherical nanoparticles, with a size of approximately 80-175.8 nm, provided sustained release of the drug for up to 12 hours and showed significantly improved in-vivo anti-inflammatory efficacy by overcoming its limited bioavailability. researchgate.net Similarly, pH-sensitive nanoparticles using Eudragit® S100 and PLGA have been fabricated, showing a particle size of around 200 nm with high encapsulation efficiency and sustained drug release, which was effective in inflamed colon tissue. jomardpublishing.com
Micelles and Nanocomplexes
Due to its amphiphilic nature, consisting of a hydrophilic part (two glucuronic acid molecules) and a hydrophobic part (glycyrrhetinic acid), glycyrrhizic acid can self-associate to form micelle-like structures. mdpi.comxiahepublishing.com This property is leveraged to create drug delivery systems. For example, paclitaxel-loaded glycyrrhizic acid micelles with a high encapsulation efficiency of about 90% significantly improved the oral bioavailability of paclitaxel (B517696) in vivo. mdpi.com
Glycyrrhizic acid has also been used to form nanocomplexes with other therapeutic agents. Nanocomplexes composed of glycyrrhizic acid and curcumin (B1669340) were produced with a size of approximately 164.8 nm. nih.gov These nanocomplexes greatly enhanced the aqueous solubility of curcumin and demonstrated superior intracellular uptake in breast cancer cells and macrophages, leading to enhanced anti-cancer and anti-inflammatory effects compared to the free drug. nih.gov Similarly, curcumin-loaded glycyrrhizic acid nanoparticles with a size of 159 nm were effective in reducing pro-inflammatory cytokines in models of acute lung injury. rsc.org
Nanoemulsions
Nanoemulsions are another promising vehicle for delivering glycyrrhizin, particularly for transdermal applications. An optimized nanoemulsion formulation consisting of monoammonium glycyrrhizinate, Span 80, Brij 35, isopropyl alcohol, and soybean oil yielded a mean droplet size of 22 nm. scielo.br This formulation significantly increased the permeability of glycyrrhizin through human cadaver skin compared to a conventional aqueous solution, indicating that the nanoemulsion excipients themselves act as permeation enhancers. scielo.br
The table below summarizes key research findings on various novel formulations of this compound.
Table 1: Research Findings on Novel this compound Formulations
| Formulation Type | Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings on Enhanced Efficacy | Reference(s) |
|---|---|---|---|---|---|
| Polymeric Nanoparticles | Poly (D, L-lactic-co-glycolic) acid (PLGA), Polyvinyl alcohol (PVA) | 144.20 | 68.0 | Showed sustained drug release (79.06% in 48h) and improved free radical scavenging activity. | researchgate.net |
| Polymeric Nanoparticles | Chitosan, Gum Katira | 175.8 | 84.77 | Sustained release over 12h; improved in-vivo anti-inflammatory efficacy due to enhanced bioavailability. | researchgate.net |
| pH-Sensitive Nanoparticles | Eudragit® S100, Poly-(lactic-co-glycolic acid) (PLGA) | ~200 | High | Demonstrated sustained drug release and effectiveness in inflamed colon tissue. | jomardpublishing.com |
| Micelles | Glycyrrhizic Acid, Paclitaxel (PTX) | - | ~90 | Significantly improved oral bioavailability of PTX. | mdpi.com |
| Nanocomplexes | Glycyrrhizic Acid (GA), Curcumin (CUR) | 164.8 | - | Enhanced solubility of CUR; superior intracellular uptake and enhanced anti-cancer and anti-inflammatory effects. | nih.gov |
| Nanoparticles | Glycyrrhizic Acid (GA), Curcumin (CUR) | 159 | - | More efficient reduction of pro-inflammatory cytokines in acute lung injury models compared to free drugs. | rsc.org |
| Nanoemulsion | Monoammonium glycyrrhizinate, Span 80, Brij 35, Isopropyl alcohol, Soybean oil | 22 | - | Significantly increased transdermal permeability through human cadaver skin. | scielo.br |
| Silver Nanoparticles | Glycyrrhizin (as reducing agent), Silver Nitrate | ~35 | - | Showed good antibacterial performance against S. aureus and E. coli with lower cytotoxicity than citrate-reduced AgNPs. | mdpi.com |
Advanced Analytical Methodologies for Glycyrrhizin Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of α-glycyrrhizin, enabling its separation from complex mixtures, including its isomers and other related compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of glycyrrhizin (B1671929). researchgate.netajrconline.org Reversed-phase HPLC (RP-HPLC) is commonly employed, often utilizing C18 columns. bas.bgsci-hub.seresearchgate.net Isocratic or gradient elution methods are developed using mobile phases typically composed of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often acidified with phosphoric acid or acetic acid. nih.govjfda-online.com Detection is frequently performed using a photodiode array (PDA) detector at a wavelength of approximately 254 nm, where glycyrrhizin exhibits strong UV absorbance. researchgate.netbas.bg
An HPLC method was developed for the simultaneous determination of glycyrrhizin and its metabolites, achieving separation within 25 minutes on a TSKgel ODS-80TsQA column with detection at 254 nm. nih.gov Another method successfully separated glycyrrhizin, glabridin, and 18β-glycyrrhetinic acid with retention times of 6.6, 8.1, and 10.2 minutes, respectively, using a dual-wavelength detection approach at 230 and 254 nm. sci-hub.se Furthermore, a chiral HPLC method has been developed to separate the 18α and 18β diastereomers of glycyrrhetinic acid, the aglycone of glycyrrhizin, which also allowed for the partial separation of α- and β-glycyrrhizin. nih.gov
Table 1: Examples of HPLC Methods for Glycyrrhizin Analysis
| Feature | Method 1 nih.gov | Method 2 bas.bg | Method 3 ajrconline.org |
| Column | TSKgel ODS-80TsQA (150 x 2.0 mm i.d.) | LichroCART® Purospher STAR, C18, 5 µm (250 × 4.6 mm) | BDS C-18 column (4.6 mm × 250 mm, 5 μm) |
| Mobile Phase | Linear gradient of aqueous phosphoric acid and acetonitrile | Potassium acetate (B1210297) buffer: acetonitrile (68.8: 31.2) v:v | Phosphate (B84403) buffer and acetonitrile (45:55 v/v) |
| Flow Rate | 0.2 ml/min | Not Specified | 1 mL/min |
| Detection | 254 nm | 254 nm | 256 nm |
| Run Time | 25 min | Not Specified | ~2.26 min (retention time) |
This table is interactive. Click on the headers to learn more about each parameter.
For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous determination of glycyrrhizin and its metabolites in biological matrices. researchgate.netnih.gov This technique offers high sensitivity, allowing for the detection of low concentrations of analytes, which is crucial for pharmacokinetic studies. researchgate.net Electrospray ionization (ESI) is a common ionization source used for glycyrrhizin analysis, often in the positive ion mode. researchgate.netresearchgate.net
Ultra-performance liquid chromatography (UPLC), with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC. researchgate.net When coupled with a quadrupole time-of-flight (Q-TOF) mass spectrometer, UPLC-Q-TOF-MS provides high-resolution mass data, enabling the accurate identification and characterization of glycyrrhizin and its related compounds in complex mixtures. frontiersin.orgacs.org This technique has been used to profile the chemical constituents in licorice extracts, identifying numerous flavonoids and triterpenoids alongside glycyrrhizin. frontiersin.org The fragmentation patterns observed in the MS/MS spectra are crucial for structural elucidation. For glycyrrhizin, characteristic fragment ions are observed, for instance, at m/z 453, corresponding to the loss of the two glucuronic acid moieties. researchgate.netresearchgate.net
Table 2: Mass Spectrometry Parameters for Glycyrrhizin Analysis
| Parameter | LC-MS/MS researchgate.net | UPLC-Q-TOF-MS researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
| Mass Spectrometer | API 4000 | qTOF-MS |
| Scan Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 823 | 845.1873 [M+Na]+ |
| Product Ion (m/z) | 453 | 453.2235 |
This table is interactive. Click on the headers for more details on these parameters.
High Performance Liquid Chromatography (HPLC)
Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis for glycyrrhizin and its isomers)
Capillary electrophoresis (CE) has emerged as a viable alternative to HPLC for the analysis of glycyrrhizin and its isomers. nih.govresearchgate.net This technique offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. csic.es Capillary zone electrophoresis (CZE) has been successfully applied to the separation and quantification of glycyrrhizin, as well as its aglycone, glycyrrhetinic acid, and its isomers (α-GA and β-GA). nih.govresearchgate.net
A CZE method was developed that achieved the separation of these analytes in under 3 minutes using a fused silica (B1680970) capillary. nih.govresearchgate.net The background electrolyte (BGE) composition is critical for achieving optimal separation. A BGE consisting of a pH 10.0 carbonate buffer, methanol, and ethylene (B1197577) glycol (80/10/10) containing β-cyclodextrin has proven effective. nih.govresearchgate.net The addition of β-cyclodextrin is particularly important for the resolution of the glycyrrhetinic acid isomers. researchgate.net Detection is typically carried out using a diode array detector at 254 nm. nih.govresearchgate.net
Spectroscopic Characterization Methods (e.g., UV, ESIMS/MS, HRESIMS, 1D/2D-NMR)
A combination of spectroscopic methods is essential for the unequivocal structural elucidation and characterization of glycyrrhizin and its derivatives.
UV Spectroscopy : Glycyrrhizin exhibits a characteristic UV absorption maximum at approximately 248-254 nm, which is utilized for its detection and quantification in HPLC and CE methods. researchgate.netnih.gov
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is widely used. In the negative ion mode, glycyrrhizin typically shows a deprotonated molecule [M-H]⁻. nih.govmassbank.eu High-resolution ESI-MS (HRESIMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. nih.govacs.org Tandem MS (MS/MS) experiments are used to study the fragmentation of the molecule, providing structural information. massbank.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR techniques (such as COSY, HSQC, and HMBC) are powerful tools for the complete structural assignment of glycyrrhizin and for identifying its metabolites and related saponins. nih.govacs.org These techniques provide detailed information about the connectivity of atoms within the molecule.
Sample Preparation and Extraction Strategies (e.g., Solid-Phase Extraction, Salting-out methods)
Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte before instrumental analysis.
Solid-Phase Extraction (SPE) : SPE is a widely used technique for the purification and concentration of glycyrrhizin from complex matrices like plant extracts and biological fluids. researchgate.netscharlab.comsigmaaldrich.com Various sorbents can be used, including C18 and Oasis HLB cartridges. researchgate.netresearchgate.net A hydrophilic interaction solid-phase extraction (HILIC-SPE) method has been developed to enrich glycyrrhizin from licorice extract, significantly increasing its content from 13.67% to 64.22%. researchgate.net Molecularly imprinted polymers (MIPs) have also been synthesized for the selective extraction of glycyrrhizin. nih.gov
Salting-out Methods : For certain sample matrices, such as cosmetic emulsions and creams, a salting-out method can be employed. jfda-online.comresearchgate.net This involves adding a saturated salt solution, like sodium chloride, to the sample to precipitate out interfering components, followed by centrifugation to separate the analyte-containing supernatant. jfda-online.comresearchgate.net
Solvent Extraction : Simple solvent extraction using methanol or ethanol (B145695) is often used for extracting glycyrrhizin from raw plant material and herbal formulations. sci-hub.seresearchgate.netnih.gov Microwave-assisted and ultrasound-assisted extraction methods have also been explored to improve extraction efficiency. researchgate.netdoc-developpement-durable.org
Quantitative Analysis and Method Validation Parameters (e.g., linearity, detection limits, accuracy, precision)
To ensure the reliability of analytical methods for glycyrrhizin quantification, they must be properly validated according to established guidelines. Key validation parameters include:
Linearity : The method should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. For glycyrrhizin, good linearity (correlation coefficient r² > 0.99) is often reported in various concentration ranges. ajrconline.orgresearchgate.netjuniperpublishers.com
Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ajrconline.orgjfda-online.com For HPLC methods, LOD for glycyrrhizin has been reported to be as low as 0.704 μg/mL, with an LOQ of 2.348 μg/mL. ajrconline.org A UPLC-qTOF-MS method reported even lower limits, with an LOD of 3 ng/mL and LOQ of 5 ng/mL. researchgate.net
Accuracy : Accuracy is determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. Recoveries for glycyrrhizin are typically expected to be within a range of 85-115%. ajrconline.orgjfda-online.com
Precision : Precision refers to the closeness of repeated measurements and is expressed as the relative standard deviation (RSD). It is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). RSD values for glycyrrhizin analysis are generally required to be below 15%. ajrconline.orgnih.gov
Table 3: Validation Parameters for Glycyrrhizin Analytical Methods
| Parameter | HPLC ajrconline.org | LC-MS/MS nih.gov | CE researchgate.net |
| Linearity Range (µg/mL) | 20 - 120 | Not specified | 5 - 200 |
| Correlation Coefficient (r²) | 0.999 | >0.998 | Not specified |
| LOD (µg/mL) | 0.704 | Not specified | Not specified |
| LOQ (µg/mL) | 2.348 | Not specified | Not specified |
| Accuracy (% Recovery) | 99.67% | 87.4% - 112.2% | Not specified |
| Precision (% RSD) | < 2% | < 13.6% | Not specified |
This table is interactive. Click on the headers to explore the significance of each validation parameter.
Metabolism and Preclinical Pharmacokinetics of Glycyrrhizin
Absorption and Initial Biotransformation Pathways
Following oral administration, alpha-glycyrrhizin (GL) is poorly absorbed in its intact form. researchgate.net The primary route of absorption involves presystemic hydrolysis in the intestine, a process mediated by intestinal bacteria possessing specialized β-glucuronidase enzymes. researchgate.netpsu.edu This enzymatic action cleaves the two glucuronic acid molecules from GL, resulting in the formation of its aglycone, glycyrrhetinic acid (GA). psu.edudrugbank.com GA is the principal and biologically active metabolite that is subsequently absorbed into the systemic circulation. drugbank.comresearchgate.nettandfonline.com
Evidence suggests that the biotransformation of GL to GA by intestinal bacteria is a critical step for its absorption and subsequent pharmacological activity. researchgate.net In fact, after oral administration of GL, it is often undetectable in plasma, whereas its metabolite, GA, is readily found. drugbank.comnih.gov The efficiency of this hydrolysis and subsequent absorption can be influenced by the composition of the gut microbiota and the gastrointestinal transit time. researchgate.netfrontiersin.org A longer transit time allows for more extensive hydrolysis by bacterial β-glucuronidase, potentially leading to higher plasma concentrations of GA. frontiersin.org While the majority of GL undergoes this presystemic hydrolysis, a very small fraction may be absorbed intact, as indicated by the detection of minimal amounts of GL in urine. psu.edudrugbank.com
Enzymatic Biotransformation Processes
Once glycyrrhetinic acid (GA) is absorbed, it undergoes extensive metabolism, primarily in the liver. psu.eduresearchgate.nettandfonline.com This biotransformation involves both Phase I and Phase II enzymatic reactions. frontiersin.org
Phase I Reactions: Phase I metabolism of GA is considered a slower process compared to the rapid elimination via Phase II pathways. researchgate.net These reactions primarily involve oxidation and reduction. For instance, intestinal bacteria can transform GA into metabolites like 3-α-18β-GA through an intermediate, 3-oxo-18β-glycyrrhetinic acid. tandfonline.com
Phase II Reactions: The major metabolic pathways for GA are Phase II conjugation reactions. researchgate.nettandfonline.com These processes facilitate the elimination of the compound. Key Phase II biotransformations include:
Glucuronidation: GA is metabolized in the liver to form glucuronide conjugates. drugbank.comresearchgate.net Specifically, it can be converted to 18β-glycyrrhetinic acid 3-O-monoglucuronide (3MGA). frontiersin.org
Sulfation: Sulfation is another significant conjugation pathway. researchgate.nettandfonline.com In human liver and serum, GA is converted to sulfate (B86663) conjugates, with 18β-glycyrrhetyl-3-O-sulfate being a major metabolite found in human blood. frontiersin.orgresearchgate.netnih.gov The enzyme responsible for this reaction has been identified as sulfotransferase 2A1. nih.gov
Hydrolysis: The conjugates of GA, particularly glucuronides, that are excreted into the bile can be hydrolyzed back to GA by intestinal bacteria in the duodenum. psu.eduresearchgate.nettandfonline.com This allows for the reabsorption of GA.
Other potential Phase II reactions like methylation and acetylation have been noted in the broader context of licorice compound metabolism, but glucuronidation and sulfation are the most prominently reported for glycyrrhizin's active metabolite. aacrjournals.org
Distribution and Elimination Profiles
Following absorption and metabolism, glycyrrhetinic acid (GA) and its conjugates are distributed throughout the body and subsequently eliminated.
Distribution: After absorption, GA is transported to the liver, a primary site for its metabolism. psu.edutandfonline.com Both glycyrrhizin (B1671929) (GZ) and GA exhibit extensive binding to plasma albumin in preclinical models. researchgate.net The distribution of GA and its active metabolites is a key factor in their systemic effects. researchgate.net The volume of distribution for GZ has been reported in the range of 37-64 ml/kg for the central compartment and 59-98 ml/kg at steady-state. drugbank.com
Elimination: The elimination of glycyrrhizin and its metabolites is characterized by a biphasic pattern from the central compartment, particularly at higher doses. drugbank.com The primary route of elimination is through biliary excretion. drugbank.comresearchgate.net
GA is metabolized in the liver into glucuronide and sulfate conjugates, which are then efficiently transported into the bile. researchgate.nettandfonline.com These conjugates travel to the duodenum, where they can be hydrolyzed back to GA by intestinal bacteria, leading to reabsorption. researchgate.nettandfonline.com This process of excretion into the bile and subsequent reabsorption is known as enterohepatic cycling and results in a significant delay in the terminal clearance of GA from plasma. drugbank.comresearchgate.net
The biliary excretion of these conjugates is an active process. Studies in rats have shown that this excretion is mediated by a specific transport system that can be inhibited by substances like dibromosulfophthalein (DBSP) but not indocyanine green (ICG). nih.gov This transport system is hereditarily defective in Eisai hyperbilirubinemic rats (EHBR), leading to impaired biliary excretion and increased plasma concentrations of glycyrrhizin. nih.gov A very small percentage (around 1.1-2.5%) of the administered dose of glycyrrhizin is found in the urine, indicating that renal excretion is a minor pathway. drugbank.com
Metabolite Identification and Profiling in Preclinical Biological Samples
Preclinical studies have identified several key metabolites of this compound in various biological samples, primarily blood and urine. The principal metabolite formed through presystemic hydrolysis by gut microbiota is 18β-glycyrrhetinic acid (GA) . researchgate.netfrontiersin.org
Once absorbed, GA undergoes further biotransformation in the liver. A major Phase II metabolite identified in human blood is 18β-glycyrrhetyl-3-O-sulfate . nih.govresearchgate.net Another significant metabolite is 3-monoglucuronyl 18β-glycyrrhetinic acid (3MGA) , formed through glucuronidation. frontiersin.orgnih.gov
More complex metabolites have also been identified, particularly in preclinical models with altered transport functions, such as Eisai hyperbilirubinuria rats (EHBRs). In these models, a metabolite named 18β-glycyrrhetyl-3-O-sulfate-30-O-glucuronide was isolated from urine. nih.gov Other identified metabolites in human serum samples include 3-epi-GA and 3-oxo-GA . researchgate.net
The following table summarizes the key metabolites identified in preclinical and clinical biological samples.
| Metabolite Name | Abbreviation | Parent Compound | Biological Sample |
| 18β-glycyrrhetinic acid | GA | This compound | Serum, Plasma nih.govresearchgate.net |
| 18β-glycyrrhetyl-3-O-sulfate | - | 18β-glycyrrhetinic acid | Serum nih.govresearchgate.net |
| 3-Monoglucuronyl 18β-glycyrrhetinic acid | 3MGA | 18β-glycyrrhetinic acid | Serum nih.gov |
| 18β-glycyrrhetyl-3-O-sulfate-30-O-glucuronide | - | 18β-glycyrrhetinic acid | Urine nih.gov |
| 3-epi-glycyrrhetinic acid | 3-epi-GA | 18β-glycyrrhetinic acid | Serum researchgate.net |
| 3-oxo-glycyrrhetinic acid | 3-oxo-GA | 18β-glycyrrhetinic acid | Serum researchgate.net |
Enzymatic Interactions and Biotransformation
Cytochrome P450 (CYP) Enzyme Modulation (e.g., CYP1A2, CYP2C9, CYP3A4, CYP3A induction)
Alpha-Glycyrrhizin and its primary active metabolite, glycyrrhetinic acid (GA), exhibit significant modulatory effects on various cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide array of xenobiotics and endogenous compounds. nih.govmdpi.com The interactions are complex, involving both induction and inhibition of different CYP isoforms, which can lead to clinically relevant drug interactions. sci-hub.st
CYP3A4 and CYP3A Induction: Numerous studies have demonstrated that glycyrrhizin (B1671929) induces the activity of CYP3A enzymes. sci-hub.st In a clinical trial involving healthy male volunteers, repeated administration of glycyrrhizin resulted in a modest but clinically relevant induction of CYP3A activity, as evidenced by the altered pharmacokinetics of the probe drug midazolam. nih.govresearchgate.net The geometric mean area under the curve (AUC) for midazolam decreased from 196.4 ng·h/mL to 151.3 ng·h/mL after glycyrrhizin treatment. nih.govresearchgate.net This induction is believed to be mediated through the activation of the pregnane (B1235032) X receptor (PXR). nih.gov Studies in HepG2 cells have shown that glycyrrhizin increases both CYP3A4 mRNA and protein levels in a PXR-dependent manner. nih.gov Another study confirmed that glycyrrhizin induces CYP3A4-catalyzed sulfoxidation of omeprazole, leading to decreased plasma concentrations of omeprazole. nih.govresearchgate.net This induction of CYP3A by glycyrrhizin has been observed in multiple in vivo studies. sci-hub.st
Conversely, in vitro studies have shown that glycyrrhetinic acid can inhibit CYP3A4 activity. nih.govsci-hub.st GA was found to competitively inhibit CYP3A4 with a Ki value of 1.57 μM in human liver microsomes (HLMs). nih.gov The IC50 values for CYP3A4 inhibition by GA were reported as 8.195 μM in HLMs and 7.498 μM in a recombinant cDNA-expressed CYP3A4 enzyme system. nih.gov
CYP2C9 Modulation: Glycyrrhetinic acid has been shown to significantly inhibit CYP2C9. nih.govtaylorandfrancis.com In human liver microsomes, GA inhibited CYP2C9 with an IC50 value of 42.89 μM. nih.gov Glabridin, another compound found in licorice, also competitively inhibited CYP2C9. catalysis.com.ua
CYP1A2 Modulation: The effects on CYP1A2 appear to be inhibitory. One study indicated that glycyrrhizin administration resulted in a significant inhibition of CYP1A2 activity. researchgate.net In contrast, another study focusing on various licorice constituents found that glycycoumarin (B191358) and licochalcone A inhibited CYP1A2. nih.gov An in vitro study using a cocktail of probe substrates showed that a Glycyrrhiza inflata extract moderately inhibited CYP1A2. nih.gov A specific inhibitor of CYP1A2, α-Naphthoflavone, has been used in studies to demonstrate the role of this enzyme in metabolic pathways. mdpi.comscbt.com
The table below summarizes the modulatory effects of this compound and its related compounds on key CYP enzymes.
| Compound/Extract | Enzyme | Effect | Potency (IC50/Ki) | Research Model |
| Glycyrrhizin | CYP3A | Induction | - | Human (in vivo) nih.govresearchgate.net |
| Glycyrrhizin | CYP3A4 | Induction | - | Human (in vivo) nih.govresearchgate.net |
| Glycyrrhizin | CYP1A2 | Inhibition | - | Human (in vivo) researchgate.net |
| Glycyrrhetinic Acid (GA) | CYP3A4 | Competitive Inhibition | Ki: 1.57 μM; IC50: 8.195 μM | Human Liver Microsomes nih.gov |
| Glycyrrhetinic Acid (GA) | CYP2C9 | Inhibition | IC50: 42.89 μM | Human Liver Microsomes nih.gov |
| Glycyrrhetinic Acid (GA) | CYP2C19 | Inhibition | IC50: 40.26 μM | Human Liver Microsomes nih.gov |
| Glycyrrhetinic Acid (GA) | CYP2B6 | Weak Inhibition | >50% inhibition at 10 µM | Human Liver Microsomes nih.gov |
| Glycyrrhiza inflata Extract | CYP1A2 | Moderate Inhibition | - | In vitro nih.gov |
| Glycyrrhiza inflata Extract | CYP2C enzymes | Strong Inhibition | - | In vitro nih.gov |
Hydroxysteroid Dehydrogenase Inhibition (e.g., 11β-HSD type 1, 11β-HSD type 2)
This compound and its metabolite, glycyrrhetinic acid (GA), are well-documented inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. researchgate.netnih.govoup.com These enzymes are critical for regulating the local availability of active glucocorticoids, such as cortisol. iomcworld.com There are two main isoforms: 11β-HSD1, which primarily acts as a reductase to generate active cortisol from inactive cortisone (B1669442), and 11β-HSD2, which inactivates cortisol to cortisone. nih.govoup.comiomcworld.com
11β-HSD Type 1 and Type 2 Inhibition: Glycyrrhetinic acid is a potent, non-selective inhibitor of both 11β-HSD1 and 11β-HSD2. researchgate.netoup.comphysiology.org In one study, the IC50 values for GA inhibiting 11β-HSD1 and 11β-HSD2 were 0.68 ± 0.17 µM and 0.26 ± 0.07 µM, respectively. researchgate.net This inhibition of 11β-HSD2 in mineralocorticoid target tissues like the kidney is responsible for the pseudoaldosteronism associated with chronic licorice consumption, as it allows cortisol to activate the mineralocorticoid receptor. nih.govoup.com
Chronic high doses of glycyrrhizic acid have also been shown to suppress the mRNA and protein expression of 11β-HSD2 in vivo, suggesting an additional mechanism beyond competitive inhibition. nih.gov Derivatives of glycyrrhetinic acid have been synthesized to create more selective inhibitors. Modifications at the 3-hydroxyl and/or the carboxyl groups of GA have led to highly selective and potent 11β-HSD2 inhibitors. researchgate.net For instance, 18β-11-Deoxoglycyrrhetinic acid showed a similar inhibitory effect as GA on hepatic 11β-HSD (likely type 1) but had a lesser effect on the renal (type 2) isoform. oup.com
The table below details the inhibitory activity of glycyrrhetinic acid on 11β-HSD isoforms.
| Compound | Enzyme | Type of Inhibition | Potency (IC50) | Research Model |
| Glycyrrhetinic Acid (GA) | 11β-HSD1 | Non-selective | 0.68 ± 0.17 µM | Recombinant Human Enzyme researchgate.net |
| Glycyrrhetinic Acid (GA) | 11β-HSD2 | Non-selective | 0.26 ± 0.07 µM | Recombinant Human Enzyme researchgate.net |
| 18β-Glycyrrhetinic acid (Ia) | Hepatic 11β-HSD | Potent Inhibition | 0.09 µM | Rat Hepatic Homogenate oup.com |
| 18β-Glycyrrhetinic acid (Ia) | Renal 11β-HSD | Potent Inhibition | 0.36 µM | Rat Renal Homogenate oup.com |
Interactions with Other Metabolic Enzymes (e.g., hexose-6-phosphate dehydrogenase, lipoprotein lipase)
This compound's influence extends to other metabolic enzymes beyond the CYP and 11β-HSD families.
Hexose-6-phosphate Dehydrogenase (H6PDH): The activity of 11β-HSD1 is functionally coupled with hexose-6-phosphate dehydrogenase (H6PDH), which provides the necessary NADPH cofactor for 11β-HSD1's reductase activity. researchgate.net By inhibiting 11β-HSD1, glycyrrhizic acid indirectly affects the metabolic pathway involving H6PDH. drugbank.com H6PDH catalyzes the initial steps of the pentose (B10789219) phosphate (B84403) pathway in the endoplasmic reticulum, generating NADPH. frontiersin.org A deficiency or inhibition of H6PDH can impact cellular redox balance and biosynthetic processes. frontiersin.orgnih.gov
Lipoprotein Lipase (B570770) (LPL): Lipoprotein lipase is a key enzyme in lipid metabolism, responsible for hydrolyzing triglycerides from circulating chylomicrons and very-low-density lipoproteins (VLDL). nih.govphysiology.org Some studies suggest that glycyrrhizic acid may induce lipoprotein lipase in non-hepatic tissues, which could potentially improve dyslipidemic conditions. drugbank.com However, other research indicates a more complex relationship. In high-fat diet-induced obese rats, glycyrrhizic acid administration improved LPL expression. nih.gov Conversely, in a different study, orally administered glycyrrhizic acid to rats led to a down-regulation of LPL mRNA expression in adipose tissue and skeletal muscle, while hepatic LPL expression was induced. nih.gov This tissue-specific modulation suggests a complex regulatory role for glycyrrhizic acid in lipid metabolism. nih.govnih.gov
Influence on Drug Transporters (e.g., P-glycoprotein, multidrug resistance protein 1)
This compound and its metabolite can modulate the activity of important drug transporters, which are critical for the absorption, distribution, and excretion of many drugs.
P-glycoprotein (P-gp, MDR1): P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an efflux transporter that limits the absorption of various drugs. researchgate.net The interaction of glycyrrhizin and glycyrrhetinic acid with P-gp is complex, with some studies reporting inhibition and others induction. sci-hub.st Several reports indicate that glycyrrhetinic acid, particularly the 18β-GA isomer, is a potent inhibitor of P-gp. sci-hub.st In one study, glycyrrhizic acid was shown to inhibit P-gp, thereby improving the bioavailability of berberine. frontiersin.org However, other studies have classified glycyrrhizin as both an inducer and an inhibitor, exhibiting biphasic protein modulation where it stimulates efflux at low concentrations and inhibits it at higher concentrations. scielo.brscielo.br
Multidrug Resistance-Associated Proteins (MRPs): Glycyrrhizin and glycyrrhetinic acid have been identified as inhibitors of multidrug resistance-associated proteins. sci-hub.st An in vitro study demonstrated that glycyrrhetinic acid could inhibit MRP1-mediated efflux, as shown by the increased accumulation of a substrate in cells overexpressing MRP1. sci-hub.st
The table below summarizes the effects on major drug transporters.
| Compound | Transporter | Effect | Context |
| Glycyrrhizic Acid | P-glycoprotein (P-gp) | Inhibition | Improved bioavailability of co-administered berberine. frontiersin.org |
| Glycyrrhizic Acid | P-glycoprotein (P-gp) | Biphasic Modulation | Inducer at low concentrations, inhibitor at high concentrations. scielo.brscielo.br |
| 18β-Glycyrrhetinic Acid | P-glycoprotein (P-gp) | Potent Inhibition | In vitro studies. sci-hub.st |
| Glycyrrhetinic Acid | MRP1 | Inhibition | In vitro study showing increased substrate accumulation. sci-hub.st |
| Glycyrrhizin | MRP1, MRP2 | Inhibition | Review of in vitro studies. sci-hub.st |
Impact on Electron Transfer Reactions in Metabolic Processes (e.g., CPR-CYP450)
The catalytic activity of cytochrome P450 enzymes is dependent on receiving electrons from NADPH-cytochrome P450 oxidoreductase (CPR). nih.govfrontiersin.org This electron transfer (ET) is a critical, and often rate-limiting, step in CYP-mediated metabolism. nih.govbiologists.com CPR, a flavoprotein containing FAD and FMN, transfers two electrons sequentially to the heme center of the CYP enzyme. nih.govnih.gov
In the context of glycyrrhizin biosynthesis in licorice plants, specific CPRs are essential partners for the CYP enzymes (like CYP88D6 and CYP72A154) that catalyze key oxidative steps. frontiersin.orgjmp.ir Studies have shown that pairing these CYPs with the correct CPR class (Class I or Class II) is crucial for efficient production of glycyrrhizin precursors, highlighting the specificity and importance of the CYP-CPR interaction in this metabolic pathway. frontiersin.orgnih.govresearchgate.net This underscores the fundamental role of electron transfer in the anabolism and catabolism of compounds like this compound.
Q & A
Q. Q: What experimental methodologies are recommended for identifying and quantifying alpha-glycyrrhizin in biological matrices?
A: this compound can be quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), which provides high sensitivity and specificity. For identification, nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly to distinguish this compound from its β-isomer, which differs in the stereochemistry of the glycosidic bond . Ensure calibration with certified reference standards and validate methods using spiked biological samples (e.g., plasma, tissue homogenates) to account for matrix effects. Reproducibility protocols should follow guidelines for analytical chemistry, such as those outlined in (e.g., A.14 on replicating primary literature methods).
Advanced Research Question
Q. Q: How do pharmacokinetic differences between alpha- and beta-glycyrrhizin isomers influence experimental design in preclinical studies?
A: The β-isomer exhibits higher systemic exposure (AUC) and slower clearance compared to the α-isomer, leading to prolonged metabolite accumulation (e.g., glycyrrhetinic acid) linked to pseudoaldosteronism . When designing studies, consider:
- Dosage : Adjust isomer-specific doses to match exposure levels.
- Sampling frequency : Extend sampling windows for β-isomer studies to capture delayed metabolite peaks.
- Control groups : Include isomer-specific vehicle controls to isolate pharmacokinetic effects.
Advanced designs should incorporate longitudinal metabolite monitoring in urine and kidney tissues to assess toxicity biomarkers (e.g., cortisol:cortisone ratios).
Basic Research Question
Q. Q: What in vitro assays are validated for evaluating this compound’s antiviral activity against SARS-CoV-2?
A: Use plaque reduction neutralization tests (PRNT) in Vero E6 cells to measure viral load inhibition. Surface plasmon resonance (SPR) assays can validate direct binding of this compound to the SARS-CoV-2 spike protein’s receptor-binding domain (RBD), as shown in molecular docking studies . For mechanistic insights, pair these with luciferase reporter assays to assess ACE2 receptor modulation .
Advanced Research Question
Q. Q: How can researchers resolve contradictions in this compound’s reported anti-inflammatory vs. pro-hypertensive effects?
A: Contradictions often arise from isomer impurities, dosage variations, or metabolite accumulation. Methodological strategies include:
- Systematic reviews : Meta-analyze studies post-2010 (as in ) to isolate isomer-specific effects.
- Dose-response profiling : Compare low-dose anti-inflammatory effects (e.g., NF-κB inhibition) with high-dose mineralocorticoid receptor activation.
- Metabolite tracking : Quantify glycyrrhetinic acid levels in kidney tissues to correlate with hypertension markers .
Basic Research Question
Q. Q: What synthetic strategies are used to modify this compound for enhanced solubility or bioavailability?
A: Common modifications include esterification of the glucuronic acid moieties or glycosylation to improve hydrophilicity. For example, coupling with polyethylene glycol (PEG) via EDCl/DMAP-mediated reactions enhances aqueous solubility . Validate modifications using LC-MS and compare pharmacokinetic profiles (e.g., Cmax, Tmax) against unmodified compounds.
Advanced Research Question
Q. Q: What experimental approaches address the challenge of this compound’s rapid metabolism in vivo?
A: To mitigate rapid hepatic clearance:
- Nanoformulations : Encapsulate this compound in liposomes or polymeric nanoparticles to prolong circulation.
- Prodrug design : Synthesize ester prodrugs (e.g., acetylated derivatives) that hydrolyze slowly in plasma.
- Enzyme inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess metabolite suppression .
Basic Research Question
Q. Q: How can researchers differentiate this compound’s direct pharmacological effects from those of its metabolites?
A: Use isotope-labeled this compound (e.g., deuterated forms) in tracer studies to track parent compound vs. metabolite distribution. Pair this with selective metabolite inhibitors (e.g., carbenoxolone for glycyrrhetinic acid) in cell-based assays. Kidney and liver microsomal preparations can isolate metabolic pathways .
Advanced Research Question
Q. Q: What computational tools are effective for predicting this compound’s off-target interactions?
A: Molecular dynamics simulations and cheminformatics platforms (e.g., SwissTargetPrediction) can model interactions with non-ACE2 targets, such as 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). Validate predictions with competitive binding assays (e.g., fluorescence polarization) and gene knockout models (e.g., HSD11B2−/− mice) .
Basic Research Question
Q. Q: What are the best practices for ensuring reproducibility in this compound cytotoxicity assays?
A: Standardize cell lines (e.g., HepG2 for hepatotoxicity), control for serum content in media (e.g., fetal bovine serum batches), and pre-treat this compound with β-glucuronidase to account for metabolic activation. Report IC50 values with 95% confidence intervals and use SYTOX Green for real-time membrane integrity monitoring .
Advanced Research Question
Q. Q: How can multi-omics approaches elucidate this compound’s role in modulating host-pathogen interactions?
A: Integrate transcriptomics (RNA-seq) to identify antiviral gene networks (e.g., IFN-γ pathways) and metabolomics (LC-MS) to map glycyrrhizin-induced lipidome changes. Spatial proteomics (e.g., Imaging Mass Cytometry) can localize this compound binding in infected tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
